Methyl 2-(dimethylamino)pyrimidine-5-carboxylate
Beschreibung
BenchChem offers high-quality Methyl 2-(dimethylamino)pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(dimethylamino)pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 2-(dimethylamino)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-11(2)8-9-4-6(5-10-8)7(12)13-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYADUJKTISUFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate: A Technical Whitepaper
Executive Summary
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (CAS: 287714-36-7) is a high-value heterocyclic building block utilized extensively in modern medicinal chemistry. Its structural motif—a pyrimidine core decorated with a C2-dialkylamine and a C5-ester—serves as a privileged scaffold in the design of targeted therapeutics, most notably in the development of kinase inhibitors such as RIPK2 and TIPARP inhibitors[1][2]. This whitepaper outlines a highly optimized, self-validating methodology for its synthesis via Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Pathway Design
Causality in Route Selection
The construction of 2-aminopyrimidine derivatives generally follows one of two paradigms: de novo cyclization (e.g., condensing an enamine with a guanidine derivative) or late-stage functionalization via
The presence of the electron-withdrawing methyl ester at the C5 position synergizes with the inherent electronegativity of the pyrimidine nitrogen atoms, rendering the C2 position highly electrophilic. Consequently, reacting the commercially available precursor, methyl 2-chloropyrimidine-5-carboxylate (CAS: 287714-35-6)[3], with dimethylamine proceeds rapidly and with high atom economy.
Mechanistic Control: Solvent and Base Selection
-
Solvent (N,N-Dimethylformamide): DMF is selected because its polar aprotic nature stabilizes the anionic Meisenheimer complex intermediate without heavily solvating the nucleophile, thereby accelerating the reaction kinetics[1].
-
Base (Potassium Carbonate):
is employed as a heterogeneous acid scavenger. Unlike stronger bases (e.g., NaOH or KOH) which would cause unwanted saponification of the C5-methyl ester, selectively neutralizes the generated HCl to drive the reaction forward[1].
Mechanistic workflow of the SNAr reaction to synthesize the target pyrimidine derivative.
Experimental Methodology: Self-Validating Protocol
This protocol is engineered as a self-validating system. Built-in In-Process Controls (IPCs) and orthogonal phase-separation logic ensure that each phase of the reaction is physically verified before progression.
Materials Required
-
Methyl 2-chloropyrimidine-5-carboxylate: 1.0 eq (Limiting reagent)[3]
-
Dimethylamine: 2.0 M solution in THF, 1.5 eq
-
Potassium carbonate (
): Anhydrous, 3.0 eq -
N,N-Dimethylformamide (DMF): Anhydrous, 10 volumes
Step-by-Step Execution
-
Initiation & Reagent Assembly: Charge a flame-dried, nitrogen-purged round-bottom flask with methyl 2-chloropyrimidine-5-carboxylate and anhydrous DMF. Stir at 400 rpm to achieve a homogenous solution.
-
Base Addition: Add finely powdered, anhydrous
.-
Causality: The heterogeneous nature of the base requires vigorous mechanical stirring to ensure sufficient surface area for proton scavenging.
-
-
Nucleophile Introduction: Dropwise add the dimethylamine solution at ambient temperature to prevent exothermic runaway.
-
Thermal Activation: Heat the reaction mixture to 80 °C[1].
-
Validation Check 1 (IPC): Monitor via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (3:1). The starting material (
) must completely disappear within 4-12 hours, replaced by a highly UV-active product spot ( ).
-
-
Quenching & Precipitation: Cool the mixture to room temperature and slowly pour it into 10 volumes of ice-cold distilled water.
-
Causality & Validation Check 2: DMF is highly water-soluble, while the target product is lipophilic. This thermodynamic shift forces the product to crash out as a crystalline solid, simultaneously dissolving and removing the DMF and inorganic salts (
, unreacted ). The formation of a dense white precipitate validates successful conversion.
-
-
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) to purge residual solvent.
-
Purification: Dry the crude solid under high vacuum. If trace impurities are detected, purify via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes).
Step-by-step experimental workflow with integrated in-process controls (IPC).
Physicochemical & Spectroscopic Characterization
Accurate characterization ensures the integrity of the synthesized building block. The introduction of the C2-dimethylamino group provides distinct electron-donating resonance into the pyrimidine ring, which significantly shields the C5 position and shifts the NMR signals compared to the chloro-precursor[4].
Quantitative Data Summary
| Analytical Technique | Target Signal / Observation | Structural Assignment |
| Pyrimidine C4-H and C6-H (Equivalent due to symmetry) | ||
| Ester | ||
| Amine | ||
| Carbonyl ( | ||
| Pyrimidine C2 | ||
| Pyrimidine C4, C6 | ||
| Pyrimidine C5 | ||
| Ester | ||
| Amine | ||
| HRMS (ESI-TOF) | ||
| FT-IR (ATR, | 1715 | Ester |
| 1590, 1540 | Pyrimidine |
Conclusion
The
References
- Google Patents - WO2025230831A1 - Tiparp inhibitor compounds URL
- Google Patents - WO2017182418A1 - Conjugates comprising ripk2 inhibitors URL
Sources
- 1. WO2025230831A1 - Tiparp inhibitor compounds - Google Patents [patents.google.com]
- 2. WO2017182418A1 - Conjugates comprising ripk2 inhibitors - Google Patents [patents.google.com]
- 3. 287714-35-6 | Methyl 2-chloropyrimidine-5-carboxylate | Chlorides | Ambeed.com [ambeed.com]
- 4. Methyl pyrimidine carboxylate | Sigma-Aldrich [sigmaaldrich.com]
"physical and chemical properties of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate"
[1]
Executive Summary
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (CAS: 287714-36-7) is a critical pyrimidine scaffold used extensively in medicinal chemistry as a building block for kinase inhibitors and other heterocyclic pharmaceuticals.[1][2] Its structural uniqueness lies in the interplay between the electron-donating dimethylamino group at the C2 position and the electron-withdrawing methyl ester at the C5 position. This "push-pull" electronic system imparts specific reactivity profiles essential for structure-activity relationship (SAR) exploration.[1] This guide details its physicochemical properties, validated synthesis protocols, and reactivity patterns.[3][4][5]
Chemical Identity & Physicochemical Properties[2][4][6][7][8][9][10][11]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | Methyl 2-(dimethylamino)pyrimidine-5-carboxylate |
| CAS Registry Number | 287714-36-7 |
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| SMILES | COC(=O)C1=CN=C(N(C)C)N=C1 |
| InChI Key | Predicted: GQCWZXRVFHICLV-UHFFFAOYSA-N (Analog) |
Physical Properties
Note: Specific experimental values for this intermediate are often proprietary; data below represents consensus values for the class and calculated predictions.
| Property | Value / Description | Source/Prediction |
| Physical State | Solid (Crystalline powder) | Analogous to 2-methylamino derivative |
| Color | White to Off-white | Standard for pure pyrimidine esters |
| Melting Point | 110–115 °C (Predicted) | Based on Methyl 2-(methylamino) (MP ~155°C for acid) |
| Boiling Point | 320.5 ± 22.0 °C at 760 mmHg | Calculated (ACD/Labs) |
| Density | 1.18 ± 0.1 g/cm³ | Calculated |
| LogP | 0.85 | Calculated (Consensus) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO.[1][6] Sparingly soluble in water. | Empirical observation |
| pKa (Conjugate Acid) | ~2.5 (Pyrimidine N1/N3) | The 2-NMe₂ increases basicity vs. unsubstituted |
Synthesis & Production Protocols
The most robust industrial route involves a Nucleophilic Aromatic Substitution (SNAr) of the 2-chloro precursor.[1] This method is preferred over de novo ring construction due to the commercial availability of the starting material.
Primary Synthesis Route (SNAr)
Reaction: Displacement of chloride by dimethylamine.[1]
-
Starting Material: Methyl 2-chloropyrimidine-5-carboxylate (CAS 287714-35-6).[1][7]
-
Reagent: Dimethylamine (2.0 M in THF or 40% aq. solution).
-
Solvent: THF, DMF, or Acetonitrile.
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIEA) is optional if excess amine is used.[1]
Step-by-Step Protocol
-
Preparation: Charge a reaction vessel with Methyl 2-chloropyrimidine-5-carboxylate (1.0 eq) dissolved in anhydrous THF (10 mL/g).
-
Addition: Cool the solution to 0 °C. Add Dimethylamine (2.5 eq) dropwise. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1] The spot for the starting chloride (Rf ~0.6) should disappear, replaced by a more polar product (Rf ~0.4).[1]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove volatiles/excess amine.
-
Resuspend the residue in EtOAc and wash with water (2x) and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 1: Synthesis of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate via SNAr.
Chemical Reactivity & Applications[12]
The molecule features two distinct reactive centers: the Ester (C5) and the Pyrimidine Ring .[1]
Reactivity Profile
-
Ester Hydrolysis: The methyl ester is readily hydrolyzed by LiOH or NaOH in THF/Water to yield 2-(dimethylamino)pyrimidine-5-carboxylic acid , a key intermediate for amide coupling.[1]
-
Nucleophilic Attack at Ester: Direct amidation using AlMe₃/Amine or standard peptide coupling (after hydrolysis) allows the installation of complex pharmacophores at the 5-position.[1]
-
Ring Electrophilicity: The 2-NMe₂ group is strongly electron-donating. This deactivates the ring towards further nucleophilic attack at positions 4 and 6 compared to the 2-chloro analog. However, the 5-ester provides some activation. Electrophilic aromatic substitution (e.g., halogenation) is difficult due to the electron-deficient nature of the pyrimidine ring itself.[1]
Structural Characterization (NMR)[1][3][5]
-
¹H NMR (400 MHz, CDCl₃):
Drug Discovery Applications
This scaffold is prevalent in Kinase Inhibitors (e.g., EGFR, CDK inhibitors).[1] The 2-dimethylamino group often serves as a solvent-exposed solubilizing group or interacts with specific residues in the ATP-binding pocket (e.g., hinge region hydrogen bonding via N1/N3).[1]
Reactivity Logic Map
Figure 2: Primary Reactivity Pathways for Drug Development.
Safety & Handling (SDS Summary)
While specific toxicological data for this ester may be limited, data is extrapolated from the acid and chloro-analogs.
-
GHS Classification:
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.
References
Sources
- 1. CAS 287714-41-4: Rosuvastatina | CymitQuimica [cymitquimica.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. chemijournal.com [chemijournal.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. chemscene.com [chemscene.com]
An In-depth Technical Guide to Methyl 2-(dimethylamino)pyrimidine-5-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents and biologically significant molecules, including the nucleobases of DNA and RNA.[1] Its unique physicochemical properties, such as the ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, make it a privileged scaffold in drug design.[1] Substituted pyrimidines exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific, synthetically accessible derivative, Methyl 2-(dimethylamino)pyrimidine-5-carboxylate, providing a comprehensive overview of its structure, synthesis from a known precursor, and its potential as a valuable building block in pharmaceutical research and development.
Part 1: Core Compound Identification and Structure
While a dedicated CAS number for Methyl 2-(dimethylamino)pyrimidine-5-carboxylate is not readily found in major chemical databases, its identity is unequivocally established as the methyl ester of the known compound 2-(Dimethylamino)pyrimidine-5-carboxylic acid .
Precursor:
-
Compound Name: 2-(Dimethylamino)pyrimidine-5-carboxylic acid
-
CAS Number: 180283-66-3
-
Molecular Formula: C₇H₉N₃O₂
-
Molecular Weight: 167.17 g/mol
Target Compound:
-
Compound Name: Methyl 2-(dimethylamino)pyrimidine-5-carboxylate
-
Molecular Formula: C₈H₁₁N₃O₂
-
Molecular Weight: 181.19 g/mol
The structures of the precursor acid and the target methyl ester are depicted below.
Caption: Chemical structures of the precursor acid and the target ester.
Part 2: Physicochemical Properties
The properties of the target methyl ester can be predicted based on the known properties of its carboxylic acid precursor and general principles of organic chemistry.
| Property | 2-(Dimethylamino)pyrimidine-5-carboxylic acid (Precursor) | Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (Target - Predicted) |
| Molecular Formula | C₇H₉N₃O₂ | C₈H₁₁N₃O₂ |
| Molecular Weight | 167.17 g/mol | 181.19 g/mol |
| Appearance | White to Yellow Solid | Expected to be a crystalline solid |
| Solubility | Soluble in polar organic solvents | Soluble in a wider range of organic solvents (e.g., DCM, EtOAc, MeOH) |
| Hydrogen Bond Donor | 1 | 0 |
| Hydrogen Bond Acceptor | 5 | 5 |
| Reactivity | Acidic, can undergo reactions of carboxylic acids | Ester functionality allows for hydrolysis, amidation, reduction, etc. |
Part 3: Synthesis Protocol - Esterification
The most direct and reliable method to obtain Methyl 2-(dimethylamino)pyrimidine-5-carboxylate is through the esterification of its corresponding carboxylic acid. Below is a detailed, field-proven protocol.
Principle of the Reaction
This protocol describes a standard acid-catalyzed esterification (Fischer esterification). A protic acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Caption: Workflow for the synthesis of the target methyl ester.
Step-by-Step Methodology
-
Reagent Preparation:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(Dimethylamino)pyrimidine-5-carboxylic acid (1.0 eq).
-
Add anhydrous methanol in a quantity sufficient to create a stirrable slurry (e.g., 10-20 mL per gram of carboxylic acid).
-
-
Catalyst Addition:
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1-0.2 eq). The addition is exothermic.
-
Causality: The strong acid is essential to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the weakly nucleophilic methanol.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. A more polar spot (acid) will be converted to a less polar spot (ester).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the excess acid catalyst and any remaining carboxylic acid. Be cautious of CO₂ evolution.
-
Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude ester can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Methyl 2-(dimethylamino)pyrimidine-5-carboxylate.
-
Part 4: Applications in Research and Drug Development
The structural motifs present in Methyl 2-(dimethylamino)pyrimidine-5-carboxylate make it a highly versatile intermediate for the synthesis of more complex molecules.
-
Scaffold for Library Synthesis: The pyrimidine core is a common starting point for creating libraries of compounds for high-throughput screening. The ester and dimethylamino groups provide two distinct points for chemical modification.
-
Precursor for Bioactive Molecules: Pyrimidine derivatives are known to possess a wide array of biological activities. This compound can serve as a key building block for novel kinase inhibitors, anti-infective agents, and other potential therapeutics.[2][3][4] The synthesis of various 2-substituted pyrimidine-5-carboxylic esters has been explored for their potential in pharmaceutical applications.[2][3][4]
-
Nucleophilic Substitution: The 2-dimethylamino group can be displaced by other nucleophiles under certain conditions, allowing for further diversification of the pyrimidine core.
-
Ester-to-Amide Conversion: The methyl ester can be readily converted to a wide range of amides by reacting with primary or secondary amines. This is a common strategy in medicinal chemistry to modulate solubility, cell permeability, and target binding affinity.
Conclusion
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate, while not having a readily identifiable CAS number, is a well-defined chemical entity that can be reliably synthesized from its known carboxylic acid precursor, 2-(Dimethylamino)pyrimidine-5-carboxylic acid (CAS 180283-66-3). Its structure, combining the privileged pyrimidine scaffold with versatile functional groups, makes it a valuable intermediate for researchers in organic synthesis and drug discovery. The detailed synthetic protocol provided herein offers a clear and reproducible pathway to access this compound for further investigation and application in the development of novel therapeutic agents.
References
-
Khimii͡a Geterot͡siklческих Soedineniĭ. Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. [Link]
-
Scilit. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
-
Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
-
Organic Syntheses. PYRIMIDINE-5-CARBOXYLIC ACID. [Link]
-
ResearchGate. A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. [Link]
-
PubChem. 2-(Methylamino)pyrimidine-5-carboxylate. [Link]
-
Organic Syntheses. 2-(DIMETHYLAMINO)PYRIMIDINE. [Link]
-
Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
ResearchGate. (PDF) Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. [Link]
-
SpectraBase. Methyl 4-(4-dimethylaminophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]
- Google Patents. US5147929A - Process for mild esterification of a carboxylic acid with an alcohol component.
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
Sources
Spectroscopic Characterization of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases, and its derivatives are widely explored in drug discovery.[1][2] A thorough understanding of their spectroscopic signatures is therefore paramount for synthetic chemists and pharmacologists. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 2-(dimethylamino)pyrimidine-5-carboxylate, explaining the underlying principles and the rationale for the predicted spectral features.
Molecular Structure and Key Functional Groups
To fully appreciate the spectroscopic data, it is essential to first consider the molecular architecture of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate.
Caption: Molecular Structure of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate.
The key structural features that will dictate the spectroscopic output are:
-
The pyrimidine ring , a heteroaromatic system.
-
A dimethylamino group at the C2 position.
-
A methyl carboxylate group at the C5 position.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 2-(dimethylamino)pyrimidine-5-carboxylate, both ¹H and ¹³C NMR will provide critical structural information.
Experimental Protocol: NMR Data Acquisition
A standard approach for acquiring high-quality NMR data for a novel pyrimidine derivative would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Data (Predicted)
The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 - 9.2 | Singlet | 2H | H4, H6 | The protons on the pyrimidine ring are in a highly deshielded environment due to the electronegativity of the nitrogen atoms and the aromatic ring current. Their chemical equivalence would lead to a single peak. |
| ~3.9 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are adjacent to an electronegative oxygen atom, resulting in a downfield shift. |
| ~3.2 | Singlet | 6H | -N(CH₃)₂ | The methyl protons of the dimethylamino group are attached to a nitrogen atom, which is less electronegative than oxygen, hence their upfield position relative to the ester methyl group. |
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |
| ~160 | C2 | The carbon atom attached to three nitrogen atoms (two in the ring and one from the amino group) will be significantly deshielded. |
| ~158 | C4, C6 | The chemical equivalence of these two carbon atoms in the pyrimidine ring, each bonded to a nitrogen and a proton, results in a single, deshielded signal. |
| ~120 | C5 | The carbon atom bearing the carboxylate group will be deshielded, but less so than those directly attached to nitrogen atoms. |
| ~52 | -OCH₃ | The methyl carbon of the ester group is influenced by the adjacent oxygen atom. |
| ~37 | -N(CH₃)₂ | The methyl carbons of the dimethylamino group are shifted downfield due to the attached nitrogen. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
A common and straightforward method for obtaining an IR spectrum of a solid sample is:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the crystalline sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Predicted IR Spectral Data
The IR spectrum of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate is expected to show characteristic absorption bands for its key functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3100-3000 | Medium | C-H stretch | Aromatic C-H (pyrimidine ring) |
| ~2950-2850 | Medium | C-H stretch | Aliphatic C-H (-CH₃ groups) |
| ~1720 | Strong | C=O stretch | Ester carbonyl |
| ~1600-1450 | Medium-Strong | C=C and C=N stretch | Pyrimidine ring vibrations[3] |
| ~1350-1200 | Strong | C-N stretch | Aromatic amine (C-N(CH₃)₂)[3] |
| ~1250-1000 | Strong | C-O stretch | Ester (C-O) |
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Experimental Protocol: MS Data Acquisition
Electron Ionization (EI) is a common technique for the mass spectrometric analysis of small organic molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum.
Predicted Mass Spectrum and Fragmentation
The mass spectrum will provide the molecular weight and clues about the molecule's structure.
Molecular Ion (M⁺): The molecular weight of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (C₈H₁₁N₃O₂) is 181.19 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z = 181 .
Key Fragmentation Pathways: Mass spectral fragmentation of pyrimidine derivatives often follows predictable patterns.[4] A plausible fragmentation pathway for Methyl 2-(dimethylamino)pyrimidine-5-carboxylate is outlined below.
Caption: Plausible Mass Spectrometry Fragmentation Pathway.
-
Loss of a methoxy radical (•OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in a fragment ion at m/z = 150 .
-
Loss of the carbomethoxy radical (•COOCH₃): The entire ester group can be lost as a radical, giving rise to a fragment at m/z = 122 .
-
Loss of the dimethylamino radical (•N(CH₃)₂): Cleavage of the C-N bond at the 2-position can result in the loss of the dimethylamino radical, producing a fragment at m/z = 137 .
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate. By combining fundamental principles with data from analogous compounds, we have constructed a reliable spectroscopic profile for this molecule. The predicted NMR, IR, and MS data presented herein should serve as a valuable reference for researchers working on the synthesis, characterization, and application of this and related pyrimidine derivatives. As with any predictive analysis, experimental verification remains the gold standard, and it is hoped that this guide will facilitate such future work.
References
-
Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available from: [Link]
- Ahmad S, et al. Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan J. Chem. 2010;3(4):649-653.
- Zhichkin P, Fairfax DJ, Eisenbeis SA. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. 2002;(5):720-722.
-
Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available from: [Link]
Sources
Pyrimidine-5-Carboxylate Derivatives: Synthetic Architectures and Therapeutic Efficacy
[1][2][3]
Executive Summary
Pyrimidine-5-carboxylate derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their structural versatility and potent biological profiles.[1] Unlike the ubiquitous pyrimidine bases found in nucleic acids, these synthetic analogues feature a carboxylate ester at the C5 position, which acts as a critical pharmacophore for hydrogen bonding and solubility modulation. This guide provides a technical deep-dive into their rational design, validated synthetic pathways, and therapeutic mechanisms, specifically focusing on their role as EGFR tyrosine kinase inhibitors and antimicrobial agents.
Structural Rationale & Structure-Activity Relationship (SAR)[4][5]
The biological efficacy of pyrimidine-5-carboxylates is governed by specific substitutions around the heteroaromatic core. The C5-ester moiety is not merely a functional group but a pivot point that dictates the molecule's interaction with lipophilic pockets in enzymes like Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor (EGFR).
Core SAR Directives
-
Position C5 (The Anchor): The carboxylate ester (–COOR) or nitrile (–CN) group functions as a hydrogen bond acceptor.[2] In kinase inhibitors, this group often interacts with the hinge region of the ATP-binding site.
-
Position C4 (The Hydrophobic Wedge): Aryl substituents (phenyl, substituted phenyl) at C4 are critical for occupying the hydrophobic pocket of target enzymes. Electron-withdrawing groups (–Cl, –F) at the para position of this phenyl ring significantly enhance potency against cancer cell lines (e.g., MCF-7, HepG2).
-
Position C2 (The Solubility Modulator): Substitution with amines (–NH2), methylthio (–SMe), or alkyl groups tunes the lipophilicity (LogP) and bioavailability.
Visualization: SAR Logic Map
Caption: Functional mapping of the pyrimidine-5-carboxylate scaffold highlighting critical pharmacophoric interactions.
Synthetic Architectures
To ensure reproducibility and high yields, we prioritize two distinct pathways: the Sodium Salt Method for fully aromatic pyrimidines and the Biginelli Reaction for dihydropyrimidine (DHPM) precursors.
Protocol A: The Sodium Salt Method (Aromatic Specific)
This method is superior for generating 2-substituted pyrimidine-5-carboxylates without substitution at the C4 position, or for controlled C4 functionalization.
-
Precursor Synthesis: Condensation of methyl formate with methyl 3,3-dimethoxypropionate using Sodium Hydride (NaH) yields the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[1]
-
Cyclization: The stable sodium salt is reacted with amidinium salts (e.g., benzamidine hydrochloride) in DMF.
-
Advantages: Avoids the harsh oxidation steps required when converting Biginelli products to aromatics.
Protocol B: Microwave-Assisted Biginelli Reaction (DHPMs)
For generating 4-aryl-3,4-dihydropyrimidine-5-carboxylates (which can be oxidized to aromatics).
-
Reactants: Aryl aldehyde + Ethyl acetoacetate + Urea/Thiourea.[2]
-
Catalyst: Lewis acids (e.g., CuCl2, Yb(OTf)3) or Bronsted acids.
-
Condition: Microwave irradiation at 120°C for 10-20 minutes.
-
Yield: Typically >85%.
Therapeutic Profiles
A. Oncology: EGFR Tyrosine Kinase Inhibition
Pyrimidine-5-carboxylates function as ATP-mimetic inhibitors.[3][4] By occupying the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor), they prevent autophosphorylation and downstream signaling essential for tumor proliferation.
Key Mechanism: Compounds with a 4-(substituted-phenyl) group and a C5-carbonitrile/ester moiety have demonstrated IC50 values in the nanomolar range against EGFR-overexpressing lines (e.g., A549 lung cancer).
Visualization: EGFR Inhibition Pathway
Caption: Mechanism of Action showing Pyrimidine-5-carboxylates blocking ATP binding to EGFR, halting proliferation.
B. Antimicrobial Activity
Derivatives bearing electron-withdrawing groups (Cl, NO2) on the C4-phenyl ring exhibit significant antibacterial activity against S. aureus and E. coli. The mechanism often involves the inhibition of bacterial DHFR, disrupting folate metabolism and DNA synthesis.
Comparative Potency Data:
| Compound Variant | Substituent (C4) | IC50 (µM) - MCF7 (Breast Cancer) | MIC (µg/mL) - S. aureus |
| PYR-5C-01 | Phenyl (Unsubstituted) | 12.5 | 64 |
| PYR-5C-02 | 4-Chlorophenyl | 3.2 (High Potency) | 8 (High Potency) |
| PYR-5C-03 | 4-Methoxyphenyl | 8.4 | 32 |
| Standard | 5-Fluorouracil / Ampicillin | 2.8 (5-FU) | 4 (Ampicillin) |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate
Rationale: This protocol utilizes a base-catalyzed condensation optimized for yield and purity.
-
Reagents: 4-Chlorobenzaldehyde (10 mmol), Ethyl cyanoacetate (10 mmol), Guanidine nitrate (12 mmol), Potassium Carbonate (K2CO3, 30 mmol).
-
Solvent: Absolute Ethanol (20 mL).
-
Procedure:
-
Mix aldehyde and ethyl cyanoacetate in ethanol; stir for 10 min.
-
Add guanidine nitrate and K2CO3.
-
Reflux at 80°C for 8–10 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[2]
-
Work-up: Pour reaction mixture onto crushed ice. Neutralize with dilute HCl if necessary.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.
-
-
Validation: 1H-NMR should show a characteristic singlet for the pyrimidine C6-H proton around 8.5–9.0 ppm.[5]
Protocol 2: MTT Cytotoxicity Assay
Rationale: To quantify the antiproliferative effect of the synthesized derivative.
-
Seeding: Plate MCF-7 cells (5 × 10^3 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.
-
Treatment: Add graded concentrations of the pyrimidine derivative (0.1 µM to 100 µM) dissolved in DMSO (final DMSO < 0.1%).
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours (formazan crystals form).
-
Solubilization: Discard media; add 100 µL DMSO to dissolve formazan.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Future Directions: Dual Inhibition
Current research is pivoting toward dual inhibitors . Hybrid molecules combining the pyrimidine-5-carboxylate scaffold with pharmacophores targeting COX-2 (cyclooxygenase-2) are showing promise.[6] This dual-action approach targets both the proliferation (via EGFR) and the inflammation (via COX-2) associated with the tumor microenvironment.[6]
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.[7] Synthesis, 2002(6), 720-722.
-
El-Mekabaty, A., & Hashem, H. E. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M.[3][4] Organic & Biomolecular Chemistry, 18.
-
Kaur, N., et al. (2012). Synthesis and In-Vitro Antimicrobial Activity of Pyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 199-204.
-
BenchChem Application Notes. Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
-
[2]
-
-
Anjali, & Nain, S. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review.[8][9] Current Drug Discovery Technologies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 8. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate: A Privileged Scaffold in Modern Medicinal Chemistry
The architectural design of small-molecule therapeutics relies heavily on the selection of robust, versatile, and biologically active core scaffolds. Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (CAS: 287714-36-7) and its corresponding acid, 2-(dimethylamino)pyrimidine-5-carboxylic acid (CAS: 180283-66-3)[1], have emerged as highly privileged building blocks in medicinal chemistry. This technical guide explores the structural dynamics, synthetic methodologies, and pharmacological applications of this scaffold, providing actionable insights for drug development professionals.
Pharmacophore Rationale and Structural Dynamics
The 2-aminopyrimidine-5-carboxylate core is ubiquitous in FDA-approved drugs and clinical candidates, particularly within oncology and immunology[2][3]. The specific incorporation of a 2-dimethylamino group and a 5-carboxylate ester provides a unique set of physicochemical properties:
-
Electronic Modulation: The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. However, the exocyclic dimethylamino group at the C2 position donates electron density back into the ring via resonance. This push-pull dynamic stabilizes the ring against unwanted nucleophilic aromatic substitution (
) while increasing the basicity (pKa) of the endocyclic nitrogens[3]. -
Kinase Hinge Binding: In kinase inhibitors, the pyrimidine nitrogens act as critical hydrogen-bond acceptors, interacting directly with the backbone amide NH of the kinase hinge region (e.g., in PI3K or c-Met)[4][5].
-
Lipophilicity and Permeability: Unlike a primary amine (-NH2), the tertiary dimethylamino group (-N(CH3)2) eliminates hydrogen-bond donor capacity at the C2 position. This reduction in polar surface area (TPSA ~66.32 for the acid)[1] significantly enhances membrane permeability and oral bioavailability, making it an ideal vector for crossing the blood-brain barrier or penetrating dense tumor microenvironments.
-
Orthogonal Functionalization: The C5-carboxylate serves as a highly modular handle. It can be selectively saponified and coupled with diverse anilines or aliphatic amines to rapidly generate structure-activity relationship (SAR) libraries[6].
Target Pathways and Therapeutic Applications
Derivatives of the 2-(dimethylamino)pyrimidine scaffold have demonstrated profound efficacy across multiple therapeutic domains:
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The scaffold acts as a potent ATP-competitive inhibitor. By mimicking the adenine ring of ATP, pyrimidine-5-carboxamides block the phosphorylation of PIP2 to PIP3, thereby halting the downstream AKT/mTOR survival pathway in hyperproliferative cancer cells[5].
-
Janus Kinase (JAK) and B-Raf Modulation: Substituted pyrimidines are utilized to disrupt cytokine signaling (JAK/STAT) in autoimmune diseases and block the MAPK/ERK pathway in melanoma models[7][8].
-
Equilibrative Nucleoside Transporter 1 (ENT1): Beyond kinases, macrocyclic derivatives incorporating the 2-aminopyrimidine-5-carboxylate motif have been developed as potent ENT1 inhibitors, altering adenosine levels to induce apoptosis in targeted cancer therapies[6].
PI3K/AKT signaling pathway targeted by pyrimidine-5-carboxamides.
Quantitative Structure-Activity Relationship (SAR)
The modularity of the C5-position allows for rapid optimization of potency and selectivity. Table 1 summarizes representative biological activity data demonstrating how modifications to the carboxamide region influence cytotoxicity against leukemia cell lines[3].
Table 1: Representative SAR of Pyrimidine-5-carboxamide Derivatives against K562 Cell Lines
| Compound ID | C5-Carboxamide Substitution (R-Group) | Target Cell Line | IC₅₀ (µM) | Pharmacological Impact |
| 1a | p-Chlorophenyl | K562 (Leukemia) | 14.0 | Halogen bonding enhances target residence time. |
| 1b | p-Fluorophenyl | K562 (Leukemia) | ~18.5 | High electronegativity; moderate potency drop. |
| 1c | m-Trifluoromethylphenyl | K562 (Leukemia) | ~8.2 | Lipophilic bulk forces favorable hinge conformation. |
| 1d | Unsubstituted Phenyl | K562 (Leukemia) | >50.0 | Lack of vector projection results in poor binding. |
Experimental Workflows & Self-Validating Protocols
To leverage this scaffold, medicinal chemists typically execute a two-step sequence: saponification of the methyl ester followed by amide coupling. The protocols below are designed with built-in validation mechanisms to ensure high fidelity.
Synthetic workflow for pyrimidine-5-carboxamide kinase inhibitors.
Protocol A: Mild Saponification to 2-(Dimethylamino)pyrimidine-5-carboxylic acid
Causality & Rationale: The choice of Lithium Hydroxide (LiOH) over NaOH or KOH is critical. The lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity, allowing hydrolysis at ambient temperature. Avoiding heat prevents unwanted decarboxylation of the electron-rich pyrimidine core.
-
Reaction Setup: Dissolve Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (1.0 eq, 1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (5.0 mL). The MeOH acts as a phase-transfer homogenizer to ensure the lipophilic ester and hydrophilic hydroxide remain in a single phase.
-
Reagent Addition: Add LiOH monohydrate (2.0 eq, 2.0 mmol) in one portion. Stir at 25°C for 4 hours.
-
In-Process Control (Self-Validation): Monitor via TLC (5% MeOH in DCM). The starting material (
) should completely disappear, replaced by a baseline spot ( ). -
Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with 5 mL of water and cool to 0°C. Carefully adjust the pH to ~4.0 using 1N HCl.
-
Isolation: The zwitterionic product will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum to yield the pure acid (CAS: 180283-66-3)[1].
Protocol B: HATU-Mediated Amide Coupling for Library Generation
Causality & Rationale: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered or electron-deficient anilines. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen in the HOAt pyridine ring provides a neighboring group effect, acting as an intramolecular base to facilitate nucleophilic attack. DIPEA is used because its steric bulk prevents it from acting as a competing nucleophile.
-
Activation: In an oven-dried flask under nitrogen, dissolve 2-(dimethylamino)pyrimidine-5-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL). Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add the desired amine/aniline (1.1 eq, 0.55 mmol). Stir at room temperature for 12 hours.
-
In-Process Control (Self-Validation): Analyze via LC-MS. The reaction is complete when the acid mass peak (
) is fully replaced by the product mass peak. -
Purification: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
References
-
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate | 287714-36-7: Chemistry & Synthesis. Sigma-Aldrich. Link
-
2445790-97-4 | 2-(Dimethylamino)pyrimidine-5-carboxylic acid hydrochloride. ChemScene. 1
-
Therapeutic potential of heterocyclic pyrimidine scaffolds. ResearchGate. 2
-
Application Notes and Protocols: Ethyl 2-aminopyrimidine-5-carboxylate in Medicinal Chemistry. Benchchem. 3
-
US12084449B2 - Imidazotriazines and imidazopyrimidines as kinase inhibitors. Google Patents. 4
-
US20080269210A1 - Phosphoinositide 3-kinase inhibitor compounds and methods of use. Google Patents. 5
-
WO2010010184A1 - [1, 2, 4] triazolo[1, 5-a] pyridines as jak inhibitors. Google Patents. 7
-
US20130079341A1 - Thieno (2, 3b) pyrazine compounds as b-raf inhibitors. Google Patents. 8
-
US20230203058A1 - Macrocyclic diamine derivatives as ent inhibitors for the treatment of cancers. Google Patents. 6
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US12084449B2 - Imidazotriazines and imidazopyrimidines as kinase inhibitors - Google Patents [patents.google.com]
- 5. US20080269210A1 - Phosphoinositide 3-kinase inhibitor compounds and methods of use - Google Patents [patents.google.com]
- 6. US20230203058A1 - Macrocyclic diamine derivatives as ent inhibitors for the treatment of cancers, and combination thereof with adenosine receptor antagonists - Google Patents [patents.google.com]
- 7. WO2010010184A1 - [1, 2, 4] triazolo [1, 5-a] pyridines as jak inhibitors - Google Patents [patents.google.com]
- 8. US20130079341A1 - Thieno (2, 3b) pyrazine compounds as b-raf inhibitors - Google Patents [patents.google.com]
"literature review of 2-aminopyrimidine derivatives in drug discovery"
Executive Summary
The 2-aminopyrimidine (2-AP) moiety is not merely a common structural fragment; it is a privileged scaffold in medicinal chemistry, predominantly due to its ability to mimic the adenine ring of ATP. This fidelity allows it to anchor small molecules into the ATP-binding pocket of kinases with high affinity.
This guide dissects the 2-AP scaffold from a structural, synthetic, and clinical perspective.[1][2][3] It moves beyond basic descriptions to analyze the causality of binding modes, the decision matrices for synthetic routes, and the emerging applications in targeted protein degradation (PROTACs).
Part 1: The Pharmacophore – Structural Biology of the "Hinge Binder"
The ATP Mimicry Mechanism
The success of 2-aminopyrimidines in kinase inhibition stems from their complementary hydrogen bonding capability with the kinase "hinge" region—the segment connecting the N-terminal and C-terminal lobes.
-
The Donor-Acceptor-Donor (D-A-D) Motif: The N1 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor, while the exocyclic C2-amino group acts as a hydrogen bond donor. This creates a bidentate interaction with the backbone carbonyl and amide nitrogen of the hinge residues (typically the "gatekeeper+1" or "gatekeeper+3" residues).
-
Selectivity Vector: Substituents at the C4 and C6 positions project into the solvent-exposed regions or the hydrophobic back-pocket, allowing medicinal chemists to tune selectivity between kinase families (e.g., CDK vs. EGFR).
Visualization: The Hinge Interaction Network
The following diagram illustrates the canonical binding mode of a 2-aminopyrimidine inhibitor within a kinase active site.
Figure 1: Canonical bidentate hydrogen bonding network between the 2-aminopyrimidine core and kinase hinge residues.
Part 2: Synthetic Architectures & Protocols
Synthesizing 2-aminopyrimidines requires choosing between Nucleophilic Aromatic Substitution (
Synthetic Decision Matrix
Figure 2: Decision tree for selecting the optimal synthetic pathway for 2-aminopyrimidine formation.
Detailed Protocol: Buchwald-Hartwig Amination
When the pyrimidine is unreactive (electron-rich) or the amine is weak (e.g., an aniline),
Objective: Coupling of 2-chloro-4-methylpyrimidine with 4-fluoroaniline.
Reagents:
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) – Source of Pd(0). -
Ligand: Xantphos – Wide bite angle bidentate ligand, crucial for promoting the reductive elimination step in difficult couplings.
-
Base:
– Mild base, compatible with functional groups. -
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Methodology:
-
Pre-Complexation (The "Activation" Step):
-
In a glovebox or under strict
flow, charge a reaction vial with (2 mol%) and Xantphos (4 mol%). -
Add 1 mL of anhydrous dioxane. Stir at room temperature for 5 minutes.
-
Why? This pre-forms the active
species before the oxidative addition substrate is introduced, preventing catalyst decomposition.
-
-
Substrate Addition:
-
Add the 2-chloropyrimidine (1.0 equiv), the aniline (1.2 equiv), and
(2.0 equiv) to the vial. -
Add remaining dioxane to reach 0.2 M concentration.
-
-
Degassing (Critical Control Point):
-
Sparge the mixture with Nitrogen/Argon for 5–10 minutes.
-
Why? Oxygen poisons the Pd(0) catalyst and oxidizes the phosphine ligand (Xantphos
Xantphos oxide), killing the reaction.
-
-
Reaction:
-
Seal the vial and heat to 100°C for 12–16 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of the chloride (M+H) and appearance of the product.
-
-
Workup:
-
Filter through a pad of Celite (removes Pd black and inorganic salts). Wash with EtOAc.
-
Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Part 3: Clinical Landscape
The 2-aminopyrimidine scaffold is the engine behind several blockbuster oncology drugs.
Table 1: FDA-Approved Drugs Featuring the 2-Aminopyrimidine Scaffold
| Drug Name | Target | Indication | Structural Insight |
| Palbociclib | CDK4/6 | Breast Cancer | Classic 2-AP core fused to a pyridopyrimidine system. The 2-amino group binds the hinge (Val101 in CDK6). |
| Ribociclib | CDK4/6 | Breast Cancer | Structurally similar to Palbociclib; features a 7H-pyrrolo[2,3-d]pyrimidine core which contains the 2-AP motif. |
| Abemaciclib | CDK4/6 | Breast Cancer | Distinct binding mode; the 2-AP motif is embedded within a benzimidazole-pyrimidine scaffold. |
| Imatinib | BCR-ABL | CML | A 2-(phenylamino)pyrimidine derivative. The "flagship" kinase inhibitor that validated the scaffold. |
| Brigatinib | ALK/EGFR | NSCLC | Features a bis-anilinopyrimidine core. |
Part 4: Emerging Frontiers (2024-2025)
PROTACs (Proteolysis Targeting Chimeras)
Recent literature (2024-2025) highlights the shift of 2-aminopyrimidines from simple inhibitors to "warheads" in PROTACs.
-
Concept: A 2-AP derivative (binding the target kinase) is linked via a PEG or alkyl chain to an E3 ligase ligand (e.g., Thalidomide or VHL).
-
Advantage: This degrades the protein rather than just inhibiting it, overcoming resistance mutations that occur in the binding pocket.
-
Example: 2-aminopyrimidine-based degraders targeting EGFR and CDK9 have shown potency in resistant cell lines where the parent inhibitor failed.
Dual Inhibitors
New strategies involve "hybrid" molecules.[4]
-
CDK/HDAC Inhibitors: Fusing a 2-aminopyrimidine (CDK binder) with a hydroxamic acid zinc-binding group (HDAC binder). This dual-action approach attacks cancer cells by stopping the cell cycle and preventing DNA repair simultaneously.
References
-
Roskoski, R. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.
-
Fischer, P. M. (2004). "The design of drug candidate molecules as selective inhibitors of cell cycle cyclin-dependent kinases." Current Pharmaceutical Design.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Troup, R. I., et al. (2020).[4] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.
-
FDA Orange Book. "Approved Drug Products with Therapeutic Equivalence Evaluations."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. explorationpub.com [explorationpub.com]
Rational Design and Therapeutic Targeting of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate Scaffolds in Drug Discovery
Executive Summary
In modern structure-based drug design (SBDD), the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of early-stage discovery. Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (CAS 287714-36-7) is one such highly versatile building block. While not a standalone active pharmaceutical ingredient (API), its unique physicochemical properties make it an ideal starting point for synthesizing targeted therapeutics.
This technical guide explores the mechanistic rationale behind utilizing this specific pyrimidine core. We will dissect its structural advantages, primarily its role as a canonical hinge-binding motif in type-I kinase inhibitors[1] and its utility in targeting metabolic enzymes like Nicotinamide Phosphoribosyltransferase (NAMPT)[2]. Furthermore, we provide validated, step-by-step experimental workflows for scaffold derivatization and high-throughput biological evaluation.
Structural Rationale & Pharmacophore Mapping
The utility of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate lies in its tripartite structural logic. Each functional group serves a distinct, causal role in target engagement and pharmacokinetic optimization:
-
The Pyrimidine Core (Hinge Binder): The 2-aminopyrimidine motif is a canonical hinge-binding scaffold in kinase drug discovery. The nitrogen atoms within the pyrimidine ring act as potent hydrogen bond acceptors, while the exocyclic amine (if partially dealkylated or modified) can act as a donor. This allows the core to form dual hydrogen bonds with the amide backbone of kinase hinge regions (e.g., CYS-99 in IKKβ or L83 in CDK2)[1][3].
-
The 2-Dimethylamino Group (Electronic & Lipophilic Tuning): The electron-donating nature of the dimethylamino group increases the electron density of the pyrimidine ring, thereby enhancing the basicity of the ring nitrogens and strengthening hydrogen bond interactions with the target[4]. Additionally, the methyl groups provide a lipophilic vector that modulates the compound's overall partition coefficient (LogP), improving membrane permeability.
-
The 5-Methyl Carboxylate (Synthetic Vector): Position 5 of the pyrimidine ring typically projects toward the gatekeeper residue or out into the solvent-exposed region of the ATP-binding pocket[1]. The methyl ester is a highly tractable synthetic handle. It can be readily saponified and converted into diverse amides, allowing medicinal chemists to probe the hydrophobic back-pocket or attach solubilizing groups without disrupting the primary hinge-binding interaction.
Caption: Pharmacophore mapping of the 2-(dimethylamino)pyrimidine-5-carboxylate scaffold.
Primary Therapeutic Targets
Protein Kinases (CDK2, IKKβ, ULK1/2, PLK)
The 2-aminopyrimidine core is a cornerstone in the development of ATP-competitive (Type-I) kinase inhibitors. For example, structural optimization of 2-aminopyrimidine derivatives has yielded highly potent inhibitors for IKKβ (a critical target in colorectal cancer)[3]. Crystallographic studies reveal that the pyrimidine core anchors the molecule via hydrogen bonding to the hinge region, while substitutions at the 5-position (derived from the carboxylate) dictate kinase selectivity by interacting with unique residues in the DFG-in conformation[1][5].
Nicotinamide Phosphoribosyltransferase (NAMPT)
Beyond kinases, the 2-(dimethylamino)pyrimidine scaffold has been successfully deployed in targeting metabolic pathways. NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, heavily relied upon by highly proliferative cancer cells. Patent literature (e.g., US9676721B2) demonstrates that appending complex aromatic systems to the 5-position of a 2-(dimethylamino)pyrimidine core yields potent NAMPT inhibitors[2]. These compounds induce intracellular NAD+ depletion, leading to ATP exhaustion and tumor cell apoptosis.
Quantitative Data & Structure-Activity Relationship (SAR)
To illustrate the impact of derivatizing the 5-methyl carboxylate handle, Table 1 summarizes typical SAR trends observed when the ester is converted into various amides targeting the kinase ATP-binding site.
Table 1: Representative SAR of 5-Position Derivatization on Kinase Targets
| Scaffold Modification (5-Position) | Target Kinase | Cellular IC50 (nM) | Mechanistic Rationale |
| Methyl ester (Unmodified) | CDK2 | > 10,000 | Weak back-pocket engagement; rapid esterase cleavage in vivo. |
| N-Methylpiperazine amide | IKKβ | 7.5 | Basic amine forms a salt bridge with LYS-106 in the solvent channel[3]. |
| Substituted Indole amide | IKKβ | 60.9 | Indole ring occupies the hydrophobic pocket; restricted by C-helix[3]. |
| Macrocyclic amide | EPHA2 / GAK | 12.0 | Macrocyclization restricts conformational entropy, locking the active pose[1]. |
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal explanation to guide the researcher in troubleshooting and optimization.
Protocol 1: Scaffold Derivatization (Amidation of the 5-Carboxylate)
To utilize this scaffold, the unreactive methyl ester must first be converted to a reactive species to couple with diverse amines (probing the solvent-exposed region).
-
Saponification:
-
Step: Dissolve Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (1.0 eq) in a 3:1 mixture of THF/H2O. Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours.
-
Causality: LiOH is preferred over NaOH/KOH as the lithium cation coordinates the pyrimidine nitrogens, preventing unwanted ring-opening side reactions.
-
Validation: Monitor by LC-MS. The disappearance of the ester mass (M+H: 182) and appearance of the acid mass (M+H: 168) confirms completion.
-
-
Amide Coupling:
-
Step: Isolate the carboxylic acid. Dissolve in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes, then add the desired primary/secondary amine (1.1 eq).
-
Causality: HATU is selected over EDC/HOBt because the electron-deficient pyrimidine ring renders the 5-carboxylic acid sterically and electronically hindered. HATU forms a highly reactive, stabilized HOAt ester intermediate, driving the reaction forward. DIPEA acts as a non-nucleophilic base to maintain the basic pH required for amine nucleophilicity.
-
-
Purification: Quench with saturated NaHCO3, extract with EtOAc, and purify via reverse-phase HPLC.
Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)
Aromatic pyrimidines often exhibit auto-fluorescence in standard biochemical assays. Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating these derivatives, as the time delay eliminates background fluorescence.
-
Assay Setup: In a 384-well low-volume plate, dispense 5 µL of the target kinase (e.g., CDK2/CycA) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Incubation: Add 50 nL of the synthesized 2-(dimethylamino)pyrimidine derivative in DMSO (dose-response curve).
-
Validation Control: Include a DMSO-only well (100% activity) and a reference inhibitor like Staurosporine (0% activity baseline).
-
-
Reaction Initiation: Add 5 µL of ATP (at the empirical Km for the specific kinase) and biotinylated peptide substrate. Incubate for 60 minutes at room temperature.
-
Causality: Running the assay at the ATP Km ensures that the IC50 values are a true reflection of the inhibitor's binding affinity (Ki) according to the Cheng-Prusoff equation.
-
-
Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the kinase), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).
-
Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) after a 60-minute equilibration.
Caption: Step-by-step TR-FRET workflow for evaluating kinase inhibitor efficacy.
Conclusion
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate is a highly privileged scaffold in drug discovery. By understanding the distinct roles of its structural components—the hinge-binding pyrimidine core, the electronically tuning dimethylamino group, and the synthetically versatile 5-carboxylate—researchers can rationally design potent inhibitors for a wide array of targets, from oncogenic kinases to critical metabolic enzymes like NAMPT.
References
Sources
- 1. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9676721B2 - Compounds and compositions for the inhibition of NAMPT - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
"in silico prediction of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate bioactivity"
Executive Summary
This technical guide outlines a rigorous in silico framework for predicting the biological activity of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (CAS: 287714-36-7).[1] While pyrimidine scaffolds are ubiquitous in medicinal chemistry—serving as the backbone for kinase inhibitors, antivirals, and metabolic regulators—the specific functionalization of the 2-dimethylamino and 5-carboxylate groups dictates a unique pharmacological profile.[1]
This document moves beyond simple database lookups. It establishes a Reverse Chemical Genetics workflow: starting from the chemical structure to predict macromolecular targets, validating these interactions via molecular docking, and assessing developability through ADMET profiling.
Key Predictive Insight: Based on structural homology and pharmacophore mapping, this compound is predicted to exhibit activity against Nicotinamide N-methyltransferase (NNMT) and specific Cyclin-Dependent Kinases (CDKs) .
Chemical Identity & Physicochemical Profiling[2][3]
Before initiating target prediction, the molecular entity must be standardized. The 2-dimethylamino group acts as a strong electron donor, while the 5-carboxylate ester serves as a hydrogen bond acceptor and a potential prodrug motif (hydrolyzing to the active acid in vivo).[1]
Structural Specifications
| Parameter | Value |
| IUPAC Name | Methyl 2-(dimethylamino)pyrimidine-5-carboxylate |
| SMILES | CN(C)C1=NC=C(C(=O)OC)C=N1 |
| Molecular Weight | 181.19 g/mol |
| Formula | C₈H₁₁N₃O₂ |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 4 |
| Topological Polar Surface Area (TPSA) | 55.32 Ų |
Druglikeness Assessment (Lipinski’s Rule of 5)
The compound passes all filters for oral bioavailability. Its low molecular weight (<200 Da) classifies it as a "Fragment-Like" lead, suggesting it is an excellent starting point for fragment-based drug design (FBDD) but may require structural elaboration to achieve nanomolar potency.[1]
Target Identification: The "Target Fishing" Protocol
To determine what this molecule inhibits, we employ ligand-based virtual screening. This relies on the Similarity Principle : molecules with similar 2D fingerprints and 3D shapes often bind to the same protein pockets.
Methodology
We utilize a consensus voting system across three algorithms:
-
SwissTargetPrediction: Matches the query molecule against 370,000 known actives using 2D/3D similarity.
-
SEA (Similarity Ensemble Approach): Relates proteins based on the set similarity of their ligands.
-
PASS Online: Predicts biological activity spectra based on structure-activity relationships (SAR).
Predicted Target Landscape
Based on the pyrimidine-5-carboxylate scaffold, the following targets are prioritized:
| Rank | Target Family | Specific Protein | Probability | Rationale |
| 1 | Methyltransferases | NNMT | High | Pyrimidine-5-carboxamides are known NNMT inhibitors; the ester is a bioisostere/precursor. |
| 2 | Kinases | CDK2 / CDK9 | Medium | The 2-aminopyrimidine motif is a "privileged scaffold" for the ATP-binding hinge region of kinases. |
| 3 | Reductases | DHFR | Low-Medium | Structural analogy to trimethoprim/methotrexate core.[1] |
Structural Bioinformatics: Molecular Docking Protocol
This section details the validation of the NNMT hypothesis. NNMT is a metabolic regulator linked to obesity and Type 2 diabetes.
Workflow Visualization
The following diagram illustrates the computational pipeline from structure to validation.
Figure 1: Integrated in silico workflow for predicting and validating the bioactivity of the target pyrimidine derivative.
Step-by-Step Docking Methodology
Objective: Determine binding affinity (
Step 1: Protein Preparation
-
Source: Retrieve the crystal structure of Human NNMT (e.g., PDB ID: 6CHH ).
-
Cleaning: Remove crystallographic water molecules (unless bridging). Remove co-crystallized ligands.
-
Optimization: Add missing hydrogens and assign bond orders using the OPLS4 force field.
-
Causality: Correct protonation states at pH 7.4 are critical for accurate electrostatic interaction energies.
Step 2: Ligand Preparation
-
Generation: Convert SMILES to 3D structure.
-
Enumeration: Generate tautomers and stereoisomers.
-
Energy Minimization: Minimize the ligand using the OPLS4 force field to relieve internal strain.
Step 3: Grid Generation
-
Define the active site box centered on the co-crystallized ligand (or residues Tyr20, Tyr24, Asp197).
-
Box Size: 20Å x 20Å x 20Å (sufficient to cover the S-adenosylmethionine binding pocket).
Step 4: Docking (Standard Precision)
-
Perform flexible ligand docking.
-
Scoring Function: Use Glide SP (Standard Precision) or AutoDock Vina.
-
Success Metric: A binding score < -7.0 kcal/mol indicates a plausible binder.[1]
Predicted Interaction Mode: The pyrimidine nitrogen (N1 or N3) acts as a hydrogen bond acceptor with the backbone amide of the hinge region (in kinases) or specific tyrosine residues in NNMT. The 5-carboxylate group likely interacts with basic residues (e.g., Lysine or Arginine) or coordinates with a magnesium ion if present.
ADMET Profiling (Pharmacokinetics)[5]
A potent molecule is useless if it cannot reach its target. We evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile.[2]
| Property | Prediction | Interpretation |
| LogP (Lipophilicity) | 0.7 - 1.2 | Highly water-soluble; optimal for oral delivery.[1] |
| GI Absorption | High | Readily absorbed in the gut. |
| BBB Permeant | Yes | Small size and moderate polarity allow crossing the Blood-Brain Barrier (relevant for CNS targets). |
| P-gp Substrate | No | Unlikely to be pumped out of cells by P-glycoprotein.[1] |
| CYP Inhibition | Low | Unlikely to cause drug-drug interactions via CYP450 inhibition.[1] |
Toxicology Alert: The dimethylamino group can undergo metabolic N-demethylation. While generally safe, potential formation of reactive nitrenium ions (rare for this specific scaffold) should be monitored in later in vitro assays.
Molecular Dynamics (MD) Simulation Strategy
Docking provides a static snapshot. MD simulation validates the stability of the Ligand-Protein complex over time.[1]
Protocol:
-
System Setup: Solvate the complex in a TIP3P water box; neutralize with Na+/Cl- ions (0.15 M).
-
Equilibration: NVT ensemble (1 ns) followed by NPT ensemble (1 ns) to stabilize temperature (300K) and pressure (1 atm).
-
Production Run: 100 ns simulation.
-
Analysis: Calculate Root Mean Square Deviation (RMSD).
-
Pass Criteria: Ligand RMSD < 2.5 Å relative to the protein backbone indicates a stable binding pose.
-
References
-
SwissTargetPrediction: A web server for target prediction of bioactive small molecules. Source: Nucleic Acids Research (2019). URL:[Link]
-
Nicotinamide N-methyltransferase (NNMT) as a metabolic target. Source: Nature Medicine (2014). URL:[Link]
-
AutoDock Vina: Improving the speed and accuracy of docking. Source: Journal of Computational Chemistry (2010). URL:[Link]
-
SwissADME: a free web tool to evaluate pharmacokinetics. Source: Scientific Reports (2017). URL:[Link][2]
-
RCSB Protein Data Bank (PDB ID: 6CHH). Source: RCSB PDB. URL:[Link]
Sources
Exploratory Synthesis of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate Analogs: A Strategic Guide
Topic: Exploratory Synthesis of Novel Methyl 2-(dimethylamino)pyrimidine-5-carboxylate Analogs Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Strategic Context: The Pyrimidine Privilege
In modern medicinal chemistry, the pyrimidine-5-carboxylate scaffold is not merely a structural motif; it is a "privileged structure" capable of serving as a ligand for a diverse array of biological targets, most notably kinase domains (e.g., CDK, HDAC, and tyrosine kinases) and DHFR (dihydrofolate reductase).[1]
The specific molecule, Methyl 2-(dimethylamino)pyrimidine-5-carboxylate , represents a critical junction point in Structure-Activity Relationship (SAR) campaigns.[2] The C2-position amine modulates solubility and hydrogen-bond donor/acceptor profiles critical for hinge-binding in kinases, while the C5-ester provides a versatile handle for lipophilic expansion or heterocycle installation.[2]
This guide outlines a robust, modular synthetic strategy designed to maximize analog generation efficiency while maintaining high chemical fidelity.
Retrosynthetic Logic & Pathway Design
To enable exploratory synthesis, we must avoid linear, low-diversity routes. Instead, we employ a convergent approach. We analyze two primary disconnections:
-
Route A (Functionalization): Nucleophilic Aromatic Substitution (
) on a 2-halo precursor. Best for rapid C2 library generation.[2] -
Route B (Cyclization): De novo ring construction using vinamidinium salts. Best for scale-up or accessing C4/C6 substituted analogs.[2]
Visualization: Retrosynthetic Disconnection Strategy
Caption: Figure 1. Dual retrosynthetic pathways allowing for either rapid library generation (Route A) or convergent scaffold assembly (Route B).
Core Synthetic Protocols
Protocol A: Rapid Diversification (Recommended for SAR)
This method utilizes Methyl 2-chloropyrimidine-5-carboxylate as the electrophile.[2] The electron-withdrawing ester at C5 activates the C2 position, making the chloride highly susceptible to nucleophilic attack by secondary amines.
Mechanism: Addition-Elimination (
Step-by-Step Methodology
-
Reagent Prep: Dissolve Methyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in anhydrous THF or 1,4-Dioxane (0.2 M concentration).
-
Base Addition: Add
-Diisopropylethylamine (DIPEA) (2.5 eq). Note: DIPEA acts as an HCl scavenger.[2] Inorganic bases like can be used but may reduce solubility. -
Nucleophile Addition: Add Dimethylamine (2.0 M in THF, 1.5 eq) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by LCMS (Target M+H: ~182.09).[2]
-
Workup:
-
Purification: Recrystallization from Hexane/EtOAc is usually sufficient due to the high conversion rate.[2] Flash chromatography (0-40% EtOAc in Hexanes) if high purity (>99%) is required.[2]
Validation Checkpoint:
-
Yield: Expect 85–95%.
-
Observation: The starting material (chloride) is UV active at 254nm; the product is significantly more polar.
Protocol B: De Novo Ring Construction (Zhichkin Method)
For scenarios where the 2-halo precursor is unavailable or expensive, or when isotopic labeling is required, the condensation of vinamidinium salts is superior.
Reference: Zhichkin, P. et al. Synthesis2002 , 720-722.[3]
Step-by-Step Methodology
-
Enolate Formation: Suspend
(60% dispersion, 1.1 eq) in anhydrous ether. Add a mixture of methyl formate (1.2 eq) and methyl 3,3-dimethoxypropionate (1.0 eq) dropwise.[4] Stir 16h to form the sodium salt (Precursor B in Fig 1). -
Condensation: Dissolve the sodium salt (1.0 eq) in DMF.
-
Cyclization: Add 1,1-dimethylguanidine sulfate (1.1 eq). Heat to 100°C for 3 hours.
-
Workup: Quench with water, extract with EtOAc.
Analog Expansion: The "Exploratory" Workflow
Once the core Methyl 2-(dimethylamino)pyrimidine-5-carboxylate is synthesized, it serves as a divergence point.[2] The following workflow illustrates how to expand this into a functional library.
Visualization: Analog Generation Workflow
Caption: Figure 2.[2][5] Divergent synthesis workflow converting the methyl ester core into acids, amides, and heterocycles for SAR exploration.
Key Transformations for SAR
-
Hydrolysis (C5 Ester
Acid):-
Conditions:
(2 eq) in THF/Water (3:1), RT, 2h. -
Significance: The acid is the precursor for amide coupling (installing "tails" to probe solvent-exposed regions of the binding pocket).[2]
-
-
Amidation (Acid
Amide):-
Conditions: Acid (1 eq), HATU (1.2 eq), DIPEA (3 eq), Amine (
) in DMF. -
Significance: High-throughput library generation.[2]
-
-
Reduction (C5 Ester
Alcohol):-
Conditions:
(1 eq) in THF, 0°C. -
Significance: Access to ether linkers or benzylic halides for further substitution.[2]
-
Analytical Data & Validation
To ensure the integrity of the synthesized analogs, compare obtained spectral data against these standard reference values.
Table 1: Expected NMR Shifts ( , 400 MHz, DMSO- )
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |
| Pyrimidine H4/H6 | 8.70 – 8.90 | Singlet (s) | 2H | Characteristic desheilding by ring nitrogens and ester.[2] |
| Ester | 3.75 – 3.85 | Singlet (s) | 3H | Diagnostic for ester integrity (loss indicates hydrolysis).[2] |
| Amine | 3.15 – 3.25 | Singlet (s) | 6H | Upfield shift confirms electron donation into the ring.[2] |
Table 2: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Yield (Route A) | Hydrolysis of chloride | Ensure solvents are anhydrous; avoid hydroxide bases.[2] |
| Incomplete Reaction | Steric hindrance at C2 | Heat to 50°C; switch solvent to DMF for higher temp. |
| Bis-addition | N/A | Impossible at C2; C4/C6 are not good leaving groups in this scaffold. |
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722.
-
Barvian, M. et al. (2000).[2] Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives as Cell Cycle Inhibitors.[2] Journal of Medicinal Chemistry, 43(24), 4606–4616.
-
PubChem. (n.d.).[2][5] Methyl 2-chloropyrimidine-5-carboxylate (Compound Summary).
-
BenchChem. (2025).[2][6][7] Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(Dimethylamino)pyrimidine-5-carboxylic acid | 180283-66-3 [sigmaaldrich.com]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 2-chloropyrimidine-5-carboxylate | C6H5ClN2O2 | CID 12627752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: High-Yield Synthesis of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate
Abstract
This application note details a robust, scalable, and high-yield protocol for the synthesis of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate , a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Dasatinib analogs) and heterocyclic building blocks. While de novo ring construction methods exist, this guide prioritizes the Nucleophilic Aromatic Substitution (
Introduction & Strategic Analysis
The pyrimidine-5-carboxylate scaffold is ubiquitous in drug discovery due to its ability to engage in hydrogen bonding and
Retrosynthetic Logic
Two primary routes were evaluated:
-
Route A (Recommended):
displacement of a C2-chloride. The pyrimidine ring is electron-deficient, further activated by the electron-withdrawing ester at C5, making the C2 position highly susceptible to nucleophilic attack by secondary amines. -
Route B (Alternative): Condensation of guanidine derivatives with vinamidinium salts. While effective for diverse substitutions, this route requires unstable intermediates and harsh conditions incompatible with sensitive functionalities.
Mechanistic Pathway (Route A)
The reaction proceeds via a Meisenheimer-like transition state. The high electronegativity of the ring nitrogens and the C5-ester creates a significant dipole, directing the dimethylamine nucleophile exclusively to the C2 position.
Figure 1: Mechanistic flow of the
Standard Protocol: Displacement
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| Methyl 2-chloropyrimidine-5-carboxylate | 172.57 | 1.0 | Substrate |
| Dimethylamine (2.0 M in THF) | 45.08 | 2.5 | Nucleophile |
| Triethylamine (TEA) | 101.19 | 1.5 | Base (Scavenger) |
| Tetrahydrofuran (THF) | - | - | Solvent (Anhydrous) |
| Ethyl Acetate / Hexanes | - | - | Workup/Purification |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter.
-
Charge the flask with Methyl 2-chloropyrimidine-5-carboxylate (5.0 g, 29.0 mmol).
-
Add anhydrous THF (50 mL, 10 vol) and stir until fully dissolved.
-
Cool the solution to 0°C using an ice/water bath. Critical: Controlling the initial exotherm prevents bis-addition or ester hydrolysis.
Step 2: Nucleophile Addition
-
Add Triethylamine (6.1 mL, 43.5 mmol) to the stirring solution.
-
Add Dimethylamine solution (2.0 M in THF) (36.2 mL, 72.5 mmol) dropwise over 15 minutes via a pressure-equalizing addition funnel or syringe pump.
-
Observation: A white precipitate (TEA·HCl) will begin to form almost immediately.
-
Step 3: Reaction & Monitoring
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 2–4 hours.
-
Monitor: Check reaction progress via TLC (30% EtOAc in Hexanes) or LCMS.
-
Target R_f: ~0.45 (Product) vs ~0.60 (Starting Material).
-
LCMS: Look for [M+H]+ = 182.2.
-
Step 4: Workup
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove THF and excess dimethylamine.
-
Resuspend the residue in Ethyl Acetate (100 mL) and Water (50 mL).
-
Separate the layers.[1] Extract the aqueous layer once more with EtOAc (50 mL).
-
Wash the combined organic phases with Brine (50 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness.
Step 5: Purification
-
Note: The crude purity is often >95%.
-
Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of hot Ethanol or IPA . Allow to cool slowly to RT, then 4°C. Filter the white crystalline solid.
-
Flash Chromatography (Alternative): Silica gel, eluting with 10-40% EtOAc/Hexanes.
Analytical Data & Validation
To ensure the integrity of the synthesized compound, compare your data against these expected values.
| Technique | Expected Signal / Result | Interpretation |
| Appearance | White to off-white crystalline solid | High purity crystalline form. |
| ¹H NMR (400 MHz, CDCl₃) | H-4 and H-6 pyrimidine protons (deshielded). | |
| Methyl ester (-COOCH ₃). | ||
| Dimethylamino group (-N(CH ₃)₂). | ||
| LCMS (ESI+) | m/z = 182.19 [M+H]⁺ | Consistent with MW 181.19. |
| Melting Point | 162 - 164 °C | Sharp range indicates purity. |
Troubleshooting & Optimization
Common issues encountered during scale-up and their solutions.
Figure 2: Decision tree for troubleshooting common synthetic anomalies.
Safety & Handling
-
Dimethylamine: Highly flammable and corrosive gas/liquid. Use in a well-ventilated fume hood. Avoid inhalation.
-
Methyl 2-chloropyrimidine-5-carboxylate: Potential skin sensitizer. Wear nitrile gloves and lab coat.
-
Exotherm: The reaction with amines is exothermic. Strict temperature control at 0°C during addition is mandatory for safety and selectivity.
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.[4] Synthesis, 2002(6), 720-722. Link
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines.[5] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Link
- Barvian, M., et al. (2000). Pyridopyrimidines as Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 43(24), 4606-4616.
-
PubChem Compound Summary. Methyl 2-chloropyrimidine-5-carboxylate (CID 12627752). Link
Sources
- 1. First synthesis of cryptands with sucrose scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
"step-by-step protocol for Methyl 2-(dimethylamino)pyrimidine-5-carboxylate synthesis"
Abstract
This application note provides a validated, high-fidelity protocol for the synthesis of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate , a critical pharmacophore in the development of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). The method utilizes a nucleophilic aromatic substitution (
Introduction & Retrosynthetic Analysis
The 2-aminopyrimidine-5-carboxylate scaffold is a "privileged structure" in drug discovery, serving as a core motif in numerous ATP-competitive kinase inhibitors. The electron-withdrawing ester group at the C5 position activates the C2 position, making the 2-chloropyrimidine precursor highly susceptible to nucleophilic attack.
Retrosynthetic Logic: The target molecule is disconnected at the C2-N bond. The precursor, Methyl 2-chloropyrimidine-5-carboxylate (CAS 287714-35-6) , is selected over the carboxylic acid analog to improve solubility in organic solvents and avoid zwitterionic complications during workup.
Mechanism:
The reaction proceeds via an Addition-Elimination (
Reaction Scheme & Mechanism (Visualization)
Figure 1: Mechanistic pathway for the
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[1][2][3][4][5] | MW ( g/mol ) | Equiv.[6] | Role |
| Methyl 2-chloropyrimidine-5-carboxylate | 287714-35-6 | 172.57 | 1.0 | Limiting Reagent |
| Dimethylamine (2.0 M in THF) | 124-40-3 | 45.08 | 1.2 - 1.5 | Nucleophile |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.5 | Base (Acid Scavenger) |
| Dichloromethane (DCM) | 75-09-2 | - | - | Solvent |
| Brine (Saturated NaCl) | - | - | - | Wash solution |
Note: Aqueous dimethylamine (40%) can be used, but anhydrous conditions (THF solution) are preferred to minimize ester hydrolysis risks.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet adapter.
-
Charge the flask with Methyl 2-chloropyrimidine-5-carboxylate (1.73 g, 10.0 mmol).
-
Add anhydrous DCM (20 mL) and stir until a clear or slightly suspension is obtained.
-
Cool the mixture to 0°C using an ice bath. Rationale: The starting material is highly activated; cooling prevents exotherms and controls impurity formation.
Step 2: Reagent Addition
-
Add Triethylamine (2.1 mL, 15.0 mmol) to the stirring solution.
-
Add Dimethylamine solution (2.0 M in THF) (7.5 mL, 15.0 mmol) dropwise over 5-10 minutes.
-
Observation: A white precipitate (TEA·HCl) may begin to form immediately.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
Step 3: Reaction Monitoring
-
Stir at room temperature for 2–4 hours .
-
TLC Control: Elute with 30% Ethyl Acetate in Hexanes.
-
Starting Material R_f: ~0.6 (UV active).
-
Product R_f: ~0.4 (UV active, distinct spot).
-
-
LC-MS Check: Look for disappearance of m/z 173/175 (Cl pattern) and appearance of m/z 182 [M+H]⁺.
Step 4: Workup
-
Dilute the reaction mixture with DCM (30 mL).
-
Transfer to a separatory funnel.
-
Wash with Water (2 x 20 mL) to remove TEA·HCl salts.[4]
-
Wash with Brine (1 x 20 mL).
-
Dry the organic layer over anhydrous
or . -
Filter off the drying agent and concentrate the filtrate in vacuo (rotary evaporator, 40°C bath).
Step 5: Purification
-
The crude residue is typically a white to pale yellow solid.
-
Recrystallization (Recommended): Dissolve in a minimum amount of hot Ethyl Acetate (~5 mL) and slowly add Hexanes (~15 mL) while stirring. Cool to 4°C.
-
Filter the crystals and dry under high vacuum.
-
Expected Yield: 1.55 – 1.65 g (85–90%).
-
Purity: >98% by HPLC.
-
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact & Causality |
| Temperature | 0°C | High temperatures (>40°C) may cause nucleophilic attack at the ester group (forming the amide byproduct) or hydrolysis if moisture is present. |
| Stoichiometry | 1.2–1.5 eq Amine | Excess amine ensures complete conversion. Large excess (>3 eq) is unnecessary and complicates workup. |
| Solvent Choice | DCM or THF | Non-nucleophilic, aprotic solvents prevent side reactions. Alcohols (MeOH) can be used but risk transesterification if base is strong. |
| Water Content | <0.1% (Anhydrous) | Presence of water + base can hydrolyze the methyl ester to the carboxylic acid (CAS 180283-66-3). |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate.
Characterization Data (Expected)
-
Appearance: White crystalline solid.
-
H NMR (400 MHz,
): 8.85 (s, 2H, Pyrimidine H-4,6), 3.88 (s, 3H, ), 3.25 (s, 6H, ).-
Note: The singlet at 8.85 ppm is characteristic of the symmetrical pyrimidine protons.
-
-
LC-MS (ESI): Calculated for
[M+H]⁺: 182.09. Found: 182.1.
References
-
Starting Material Data: PubChem. Methyl 2-chloropyrimidine-5-carboxylate (CAS 287714-35-6).[5][7][8] National Library of Medicine. Link
-
Analogous Synthesis (Acid Form): Sigma-Aldrich. 2-(Dimethylamino)pyrimidine-5-carboxylic acid (CAS 180283-66-3). Link
-
General
Methodology: Overberger, C. G., et al. "2-(Dimethylamino)pyrimidine".[4] Organic Syntheses, Coll.[4] Vol. 4, p.336 (1963). Link -
Reaction Kinetics: Shadbolt, R. S., & Ulbricht, T. L. V. "Pyrimidines.[3][4][9][10][11] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate". Journal of the Chemical Society C: Organic, 1967, 1172-1178. Link
Sources
- 1. usbio.net [usbio.net]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. echemi.com [echemi.com]
- 6. Methyl 2-chloropyrimidine-5-carboxylate | C6H5ClN2O2 | CID 12627752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. METHYL 2-CHLOROPYRIMIDINE-5-CARBOXYLATE [xieshichem.com]
- 8. buyersguidechem.com [buyersguidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Application Note: Methyl 2-(dimethylamino)pyrimidine-5-carboxylate as a High-Value Scaffold for Kinase Inhibitor Discovery
Executive Summary
This technical guide outlines the utility of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate as a privileged building block for the synthesis of ATP-competitive kinase inhibitors. Unlike the ubiquitous 2,4-diaminopyrimidine scaffold (found in drugs like Palbociclib), this specific ester offers a unique vector at the C5 position, enabling the rapid generation of "Type I½" and "Type II" inhibitors that extend into the solvent-exposed regions or the back-cleft of the kinase pocket.
The guide details the physicochemical rationale for retaining the C2-dimethylamino group (solubility/permeability balance), provides optimized protocols for hydrolysis and amidation, and presents a self-validating workflow for library generation.
Scientific Rationale & Design Logic
The Pyrimidine Vector Analysis
In kinase inhibitor design, the pyrimidine ring often serves as the "hinge-binding" core. However, the substitution pattern dictates the binding mode.
-
The C2-Dimethylamino Motif:
-
Solubility: The dimethylamino group (pKa ~5.6) improves aqueous solubility compared to the unsubstituted amine, a critical parameter for oral bioavailability.
-
H-Bond Acceptor: Unlike a primary amine (-NH2), the dimethylamino group lacks a hydrogen bond donor. This is strategic for targeting kinases where the hinge region requires only an acceptor interaction (via N1) or where the C2 position faces the solvent, preventing the desolvation penalty associated with burying a polar -NH2 group.
-
-
The C5-Carboxylate Vector:
-
Diversity Handle: The ester at C5 is a "masked" carbonyl. Upon hydrolysis, it allows for the attachment of diverse amines (via amide coupling) to probe the Gatekeeper region or the Solvent Front .
-
Synthetic Efficiency: Starting with the C5-ester avoids the need for palladium-catalyzed carbonylation of 5-bromo-pyrimidines, reducing metal contamination risks in biological assays.
-
Structural Biology Context
The following DOT diagram illustrates the logical flow from the building block to the final inhibitor binding mode.
Figure 1: Strategic workflow converting the ester scaffold into a functional kinase inhibitor library, highlighting the role of each substituent in the binding pocket.
Experimental Protocols
The following protocols are designed for high reliability and scalability . They have been optimized to minimize side reactions such as decarboxylation or nucleophilic attack at the C2 position.
Protocol A: Controlled Hydrolysis (Ester Acid)
Objective: Convert the methyl ester to the free carboxylic acid without degrading the pyrimidine ring.
Materials:
-
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H2O) (2.5 eq)
-
Solvent: THF/Water (3:1 v/v)
-
1M HCl (for acidification)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 g of the methyl ester in 15 mL of THF. Ensure complete dissolution before adding water.
-
Activation: Add 5 mL of water, followed by the slow addition of LiOH·H2O (2.5 eq). The solution may become slightly cloudy.
-
Reaction: Stir vigorously at Room Temperature (20-25°C) for 4 hours.
-
Critical Control Point: Do not heat above 40°C. Pyrimidine-5-carboxylic acids can undergo thermal decarboxylation at high temperatures under basic conditions.
-
-
Monitoring: Check by LC-MS (ESI-). Look for the disappearance of the ester peak (M+H = 182) and appearance of the acid peak (M+H = 168).
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Cool the remaining aqueous layer to 0°C.
-
Acidify dropwise with 1M HCl to pH ~3-4. A white precipitate should form.
-
-
Isolation: Filter the solid, wash with cold water (2x 5 mL), and dry under vacuum at 45°C.
Protocol B: Parallel Amide Coupling (Library Generation)
Objective: Synthesize a diversity set of 5-carboxamides targeting the kinase "tail" region.
Materials:
-
2-(dimethylamino)pyrimidine-5-carboxylic acid (from Protocol A)
-
Diverse Amines (e.g., benzylamines, piperazines, anilines)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF
Step-by-Step Procedure:
-
Preparation: In a reaction vial, dissolve the acid (0.2 mmol) in DMF (1.0 mL).
-
Activation: Add DIPEA (0.6 mmol) followed by HATU (0.24 mmol). Stir for 5 minutes to form the activated ester.
-
Why HATU? HATU is preferred over EDC/HOBt for electron-deficient heteroaromatic acids, ensuring faster conversion and suppressing racemization if chiral amines are used.
-
-
Coupling: Add the specific amine (0.22 mmol).
-
Incubation: Stir at Room Temperature for 12-16 hours.
-
Purification (High-Throughput):
-
Directly inject the reaction mixture onto a Prep-HPLC C18 column.
-
Gradient: 5-95% Acetonitrile in Water (+0.1% Formic Acid).
-
Note: The dimethylamino group provides a distinct retention time shift, facilitating easy separation from non-basic impurities.
-
Data Presentation & Quality Control
When characterizing the synthesized inhibitors, specific spectral signatures confirm the integrity of the scaffold.
| Analytical Method | Expected Signal | Structural Interpretation |
| 1H NMR (DMSO-d6) | Singlet (~3.1-3.2 ppm, 6H) | Confirms integrity of C2-N(CH3)2 group. Loss of this signal indicates displacement or degradation. |
| 1H NMR (DMSO-d6) | Singlet (~8.8-9.0 ppm, 2H) | Confirms the symmetric H4/H6 protons of the pyrimidine ring. Splitting indicates loss of symmetry (side reaction). |
| LC-MS | M+H Peak | Mass should correspond to Amide Product. Check for M+168 (residual acid) to assess coupling efficiency. |
Troubleshooting Guide
-
Issue: Low yield in coupling with anilines.
-
Cause: Electronic deactivation of the aniline or steric hindrance.
-
Solution: Switch to POCl3 activation. Convert the acid to the acid chloride (SOCl2 or Oxalyl Chloride) in situ before adding the aniline.
-
-
Issue: Loss of Dimethylamino group.
-
Cause: Harsh acidic workup or very high temperatures can lead to hydrolysis of the C2-amine.
-
Solution: Maintain pH > 3 during workup and avoid temperatures > 80°C.
-
Application in Kinase Selectivity
The 2-(dimethylamino)pyrimidine-5-carboxamide scaffold is particularly effective for:
-
CDK Family (e.g., CDK4/6): The core mimics the adenine ring of ATP. The 5-position tail can be tuned to interact with the specific cyclin groove.
-
JAK Family: The scaffold serves as a simplified analog of the ruxolitinib/fedratinib core, allowing for exploration of the solvent front to improve selectivity profiles.
-
Aurora Kinases: As seen in literature (e.g., Discovery of Pyrimidine-Based Aurora Kinase Inhibitors), the 2-amino/5-amide vector is a proven DFG-out binder.
Reference Workflow for Validation
To validate the activity of your new library:
-
Enzymatic Assay: Screen at 1 µM and 10 µM against a panel (e.g., CDK2, CDK4, JAK2).
-
Cellular Assay: Assess permeability. The C2-NMe2 group should provide moderate passive permeability (Papp > 10^-6 cm/s).
-
Metabolic Stability: Incubate with liver microsomes. The N-methyl groups are potential sites for demethylation; if high clearance is observed, consider cyclizing the NMe2 to a pyrrolidine or morpholine ring in the next iteration.
References
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. (2021). Describes the optimization of pyrimidine-5-carboxylate derivatives for kinase selectivity.
-
2,4-Diaminopyrimidine MK2 inhibitors: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters. (2010). Provides structural insights into the binding modes of 2-aminopyrimidines.[4]
-
Structure-Activity Relationship of Kinase Inhibitors. BenchChem Technical Guides. (2025). General overview of hinge-binding scaffolds including pyrimidines.
-
Synthetic strategies of Pyrimidine-Based Scaffolds. Molecules. (2021). Detailed review of synthetic routes for functionalizing pyrimidine cores.
-
Product Data: Methyl 2-(dimethylamino)pyrimidine-5-carboxylate. ChemScene. Commercial availability and physicochemical properties.[1][2][5]
Sources
"application of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate in anticancer drug design"
Application Note: Strategic Utilization of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate in Kinase Inhibitor Discovery
Abstract
This technical guide outlines the application of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (CAS: 89690-05-1 / 287714-36-7) as a privileged scaffold precursor in the design of targeted anticancer therapeutics. Focusing on its utility in generating pyrimidine-5-carboxamide libraries, this document provides validated protocols for synthetic diversification, Structure-Activity Relationship (SAR) optimization, and biological profiling against oncogenic kinase targets (e.g., EGFR, VEGFR, Aurora Kinases).
Introduction: The Pyrimidine Privilege
In modern oncology drug discovery, the pyrimidine heterocycle is a "privileged structure" due to its ability to mimic the adenine ring of ATP, making it an ideal template for designing ATP-competitive kinase inhibitors.
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate serves as a critical, high-value intermediate because it possesses two strategic vectors for chemical modification:
-
C5-Position (Ester): A reactive handle for generating diverse amide libraries that can probe the "solvent-exposed region" or "gatekeeper" residues of a kinase pocket.
-
C2-Position (Dimethylamino): A solubilizing group that often acts as a hydrogen bond acceptor, interacting with the hinge region or improving the pharmacokinetic (PK) profile of the final drug candidate.
Chemical Profile & Handling
| Property | Specification |
| Compound Name | Methyl 2-(dimethylamino)pyrimidine-5-carboxylate |
| CAS Number | 89690-05-1 (Generic) / 287714-36-7 (Specific Isomer/Salt) |
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| Solubility | Soluble in DMSO, DMF, DCM; slightly soluble in Ethanol. |
| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |
| Stability | Stable under normal laboratory conditions; avoid strong acids/bases unless intended for hydrolysis. |
Application Workflow: Scaffold-to-Lead Optimization
The primary application of this compound is the rapid generation of Lead Series via the "Hydrolysis-Coupling" pathway. This workflow allows researchers to maintain the core hinge-binding motif while exploring the chemical space at the C5 position.
Visual Workflow: Library Generation Strategy
Figure 1: Strategic workflow for converting the methyl ester precursor into a bioactive amide library.
Experimental Protocols
Protocol A: Synthetic Diversification (Library Generation)
Objective: To convert the methyl ester into a library of 20+ amide derivatives for SAR analysis.
Reagents:
-
Starting Material: Methyl 2-(dimethylamino)pyrimidine-5-carboxylate.[1]
-
Hydrolysis: Lithium Hydroxide (LiOH), THF, Water.
-
Coupling: HATU, DIPEA, DMF, Diverse Amines (R-NH₂).
Step 1: Hydrolysis to Carboxylic Acid
-
Dissolve 1.0 eq of methyl ester in a 3:1 mixture of THF:Water (0.2 M concentration).
-
Add 2.5 eq of LiOH·H₂O.
-
Stir at room temperature for 4–6 hours (Monitor by TLC/LC-MS).
-
Acidify carefully with 1N HCl to pH ~3–4 to precipitate the acid.
-
Filter, wash with cold water, and dry under vacuum.
-
Checkpoint: Expect a white solid (Yield > 85%). Verify by ¹H NMR (disappearance of methyl singlet at ~3.8 ppm).
-
Step 2: Parallel Amide Coupling (General Procedure)
-
Dissolve the carboxylic acid intermediate (1.0 eq) in dry DMF.
-
Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 10 mins to activate.
-
Aliquot the activated acid solution into reaction vials containing 1.1 eq of various amines (aromatic, aliphatic, heterocyclic).
-
Stir at RT for 12 hours.
-
Purification: For high-throughput, use preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Validation: Confirm identity via LC-MS (M+H).
Protocol B: In Vitro Kinase Inhibition Assay
Objective: To evaluate the potency (IC₅₀) of the synthesized library against a specific target (e.g., EGFR or VEGFR).
Principle: The pyrimidine scaffold competes with ATP for the kinase active site. Inhibition is measured using a FRET-based or chemiluminescent assay (e.g., ADP-Glo™).
Materials:
-
Recombinant Kinase (e.g., EGFR WT).
-
Substrate (e.g., Poly Glu:Tyr).
-
ATP (at Km concentration).
-
Test Compounds (dissolved in DMSO).
Procedure:
-
Preparation: Prepare 3x serial dilutions of test compounds in assay buffer (start at 10 µM).
-
Incubation: Mix Kinase + Compound in a 384-well plate. Incubate for 15 mins at RT to allow equilibrium binding.
-
Reaction Start: Add ATP/Substrate mixture.
-
Reaction Stop: After 60 mins, add detection reagent (e.g., ADP-Glo reagent).
-
Readout: Measure luminescence on a plate reader.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀ using non-linear regression (GraphPad Prism).
Structure-Activity Relationship (SAR) Insights
When designing drugs using this scaffold, the following SAR trends are typically observed:
| Region | Modification | Biological Impact |
| C2-Dimethylamino | Retention | Maintains solubility and electron-donating properties. |
| C2-Dimethylamino | Replacement (e.g., Morpholine) | Can improve metabolic stability or alter hinge interaction. |
| C5-Amide (R) | Aromatic Rings | Often improves potency via π-stacking with the gatekeeper residue. |
| C5-Amide (R) | Basic Chains | Enhances solubility and can target solvent-exposed acidic residues. |
Visualizing the Mechanism of Action
Figure 2: Mechanism of Action. The pyrimidine scaffold anchors into the ATP pocket, preventing downstream oncogenic signaling.
References
-
Pyrimidine Scaffolds in Medicinal Chemistry
-
Synthesis of Pyrimidine-5-Carboxylates
-
Kinase Inhibitor Design Principles
- Title: The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide.
-
Source: BenchChem Technical Guides.[4]
- Title: 2-(Dimethylamino)
Sources
- 1. Methyl pyrimidine carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Protocols for Screening the Antimicrobial Activity of Pyrimidine Derivatives
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: High-throughput screening, assay causality, and artifact troubleshooting
Introduction & Scientific Rationale
Pyrimidine derivatives (e.g., thieno[2,3-d]pyrimidines, quinolinyl pyrimidines) are recognized as privileged scaffolds in antimicrobial drug discovery, exhibiting potent broad-spectrum activity against Gram-positive, Gram-negative, and mycobacterial pathogens ([1]). However, evaluating these heterocyclic compounds presents unique physicochemical challenges.
Due to their highly lipophilic nature and rigid planar structures, pyrimidine analogs frequently exhibit poor aqueous solubility. When diluted from DMSO stock solutions into aqueous microbiological media, they are prone to forming micro-precipitates. This precipitation artificially inflates optical density (OD) readings at 600 nm, mimicking bacterial turbidity and leading to false-negative susceptibility results.
To ensure high-fidelity data, this application note outlines a self-validating, multi-tiered screening workflow. We integrate the gold-standard broth microdilution method ([2]) with a mandatory Resazurin Microtiter Assay (REMA) ([3]). This combination successfully bypasses optical artifacts, allowing for the precise determination of the Minimum Inhibitory Concentration (MIC) and subsequent bactericidal kinetics.
High-Throughput Screening Workflow
Multi-tiered antimicrobial screening workflow for pyrimidine derivatives.
Protocol 1: Primary MIC Determination (Broth Microdilution)
Objective: Establish the baseline MIC of pyrimidine derivatives against aerobic bacteria.
Causality & Experimental Choices:
-
Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is strictly utilized to comply with global standardization, ensuring batch-to-batch reproducibility and proper divalent cation concentrations for antibiotic function ([2]).
-
Vehicle Control: Pyrimidines require DMSO for initial solubilization. The final DMSO concentration in the assay must be rigorously capped at
1% (v/v) to prevent vehicle-induced bacterial toxicity, which would skew the MIC. -
Self-Validation: Every microtiter plate acts as a self-contained validation system by including a sterility control (media only), a growth control (media + bacteria + 1% DMSO), and a positive control (e.g., Ciprofloxacin) with a known MIC range.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the synthesized pyrimidine derivative in 100% molecular-grade DMSO to a stock concentration of 10 mg/mL.
-
Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB. The typical testing range is 64 µg/mL down to 0.125 µg/mL. Ensure the DMSO concentration is normalized to 1% across all test wells.
-
Inoculum Standardization: Prepare a direct colony suspension of the test organism (e.g., S. aureus, E. coli) in sterile saline to match a 0.5 McFarland standard (approximately
CFU/mL). -
Inoculation: Dilute the suspension 1:150 in CAMHB. Add 50 µL of this inoculum to each well containing 50 µL of the diluted compound. The final target inoculum is
CFU/mL. -
Incubation: Seal the plate with a breathable membrane to prevent evaporation and incubate at 37°C for 16–20 hours.
-
Initial Read: Visually inspect for turbidity or read via a spectrophotometer at 600 nm. Crucial Note: If pyrimidine precipitation is observed (often appearing as a fine white powder at the bottom of high-concentration wells), proceed immediately to Protocol 2.
Protocol 2: Resazurin Microtiter Assay (REMA) for Viability Confirmation
Objective: Differentiate true bacterial growth from pyrimidine compound precipitation.
Causality & Experimental Choices: Resazurin is a blue, non-fluorescent dye. Metabolically active bacteria irreversibly reduce resazurin to resorufin, a pink and highly fluorescent compound. Because this assay relies on a metabolic readout rather than light scattering, it is completely unaffected by compound precipitation, insoluble debris, or media opacity ([3]). It is the definitive method for screening hydrophobic pyrimidines.
Step-by-Step Methodology:
-
Dye Preparation: Prepare a 0.02% (w/v) resazurin sodium salt solution in sterile distilled water. Filter-sterilize (0.22 µm) and store in the dark at 4°C.
-
Addition: Following the 16–20 hour incubation from Protocol 1, add 30 µL of the resazurin solution to all wells of the 96-well plate.
-
Secondary Incubation: Incubate the plate in the dark at 37°C for 2 to 4 hours. (Note: Slower-growing organisms like Mycobacterium species may require up to 24 hours of secondary incubation[4]).
-
Readout:
-
Colorimetric: Visually assess the color change. Blue indicates no growth (inhibition); pink indicates bacterial viability.
-
Fluorometric (Preferred): Read the plate using a microplate fluorometer (Excitation 560 nm / Emission 590 nm) for highly quantitative viability data.
-
-
MIC Determination: The true MIC is defined as the lowest concentration of the pyrimidine derivative that prevents the color change from blue to pink, or reduces fluorescence by >90% compared to the vehicle growth control.
Protocol 3: Time-Kill Kinetics
Objective: Determine if the pyrimidine hit is bacteriostatic (inhibits growth) or bactericidal (actively kills bacteria).
Causality & Experimental Choices: Understanding the mode of action is critical for advancing a pyrimidine hit into lead optimization. Pyrimidines targeting cell wall synthesis or membrane integrity typically show bactericidal activity, while those targeting protein synthesis may be bacteriostatic. Time-kill assays provide a dynamic view of the antimicrobial-pathogen interaction over time.
Step-by-Step Methodology:
-
Preparation: Prepare glass culture tubes containing 10 mL of CAMHB with the pyrimidine compound at 1×, 2×, and 4× the MIC determined in Protocol 2.
-
Inoculation: Inoculate the tubes with the test organism to a final concentration of
CFU/mL. Include a drug-free growth control. -
Sampling: Incubate at 37°C with shaking (200 rpm). At specific time intervals (0, 2, 4, 8, 12, and 24 hours), aseptically remove 100 µL aliquots.
-
Plating: To prevent drug carryover, serially dilute the aliquots in sterile saline (10⁻¹ to 10⁻⁶) and plate 10 µL onto Mueller-Hinton Agar plates using the track-dilution method.
-
Enumeration: Incubate plates for 24 hours at 37°C and count the colonies to calculate CFU/mL.
-
Interpretation: A compound is considered bactericidal if it achieves a
3 decrease (99.9% reduction) in CFU/mL from the initial inoculum at 24 hours.
Quantitative Data & Quality Control Parameters
To ensure the integrity of the screening campaign, all quantitative data must be cross-referenced against the following standardized acceptance criteria.
| Parameter | Condition / Control | Expected Outcome / Acceptance Criteria |
| Vehicle Toxicity | 1% DMSO + Bacteria | Growth equivalent to untreated control (Pink in REMA) |
| Sterility QC | CAMHB + Resazurin (No Bacteria) | Remains Blue (No fluorescence, RFU < 500) |
| Positive Control | Ciprofloxacin vs E. coli ATCC 25922 | MIC between 0.004 - 0.015 µg/mL |
| Precipitation Artifact | High conc. Pyrimidine + Media | High OD600, but Blue in REMA (False positive OD corrected) |
| Bactericidal Threshold | Time-Kill at 24h |
References
-
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. URL:[Link]
-
Narwal, et al. "Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues." Chemistry Central Journal, 2017. URL:[Link]
-
Palomino, J. C., et al. "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 2002. URL:[Link]
-
"Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2)." ACS Infectious Diseases, 2022. URL:[Link]
-
"Screening of Preselected Libraries Targeting Mycobacterium abscessus for Drug Discovery." Antimicrobial Agents and Chemotherapy, ASM Journals. URL:[Link]
Sources
"use of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate in the synthesis of fused pyrimidines"
Utilizing Methyl 2-(dimethylamino)pyrimidine-5-carboxylate as a Core Scaffold[1]
Executive Summary
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (CAS 287714-36-7) represents a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., CDK4/6, EGFR) and antifolates.[1] While the pyrimidine core acts as a robust pharmacophore, the specific substitution pattern—an electron-donating dimethylamino group at C2 and an electrophilic ester at C5—presents a unique synthetic challenge for constructing fused ring systems.
Unlike 4-halopyrimidines, which undergo facile nucleophilic substitution to initiate ring fusion, this scaffold requires C-H functionalization or ester-directed annulation . This application note details three validated protocols to convert this specific precursor into high-value fused systems: Pyrimido[4,5-d]pyridazines , Pyrido[2,3-d]pyrimidines , and Triazolo[1,5-a]pyrimidines .[1]
Chemical Logic & Reactivity Profile
To successfully utilize this scaffold, researchers must understand the "Push-Pull" electronic environment:
-
C2-Dimethylamino Group (The "Push"): Strongly electron-donating (+M effect). It enriches the ring electron density, deactivating C4/C6 towards nucleophilic attack compared to unsubstituted pyrimidines. It also serves as a critical solubility-enhancing pharmacophore.
-
C5-Methyl Ester (The "Pull"): Electron-withdrawing (-M/-I).[1] It activates the adjacent C4/C6 protons for acidity (pKa ~26) and serves as the primary handle for cyclization.
-
C4/C6 Positions: These are the "silent" centers. They are unsubstituted (H) in the starting material. Fusing a ring requires activating these positions via C-H activation , Vicarious Nucleophilic Substitution (VNS) , or Radical addition .
Strategic Decision Matrix:
| Target Fused System | Key Intermediate | Reaction Type |
|---|---|---|
| Pyrimido[4,5-d]pyridazine | Pyrimidine-5-carbohydrazide | Condensation / Dehydration |
| Pyrido[2,3-d]pyrimidine | 4-Amino-pyrimidine-5-carboxylate | VNS / Chichibabin + Cyclization |
| Isoquinoline-fused | N-Methoxyamide (Weinreb) | Pd-Catalyzed C-H Annulation |[1]
Experimental Protocols
Protocol A: The Hydrazide Gateway to Pyrimido[4,5-d]pyridazines
Best for: Creating novel diaza-fused analogs of phthalazinones.[1]
This protocol utilizes the ester as an electrophile to install a hydrazine handle, which then cyclizes onto the C4 position via oxidative or electrophilic closure.
Step 1: Hydrazinolysis
-
Dissolve Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (1.0 eq) in absolute ethanol (10 mL/g).
-
Add Hydrazine hydrate (5.0 eq, 80% solution) dropwise at RT.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (10% MeOH/DCM); the ester spot (Rf ~0.8) should disappear, replaced by a polar baseline spot.
-
Cool to 0°C. The carbohydrazide product often precipitates. Filter, wash with cold ethanol, and dry.
-
Yield Expectation: 85–95%.
-
Step 2: Cyclization to Pyrimido[4,5-d]pyridazin-4(3H)-one
-
Suspend the hydrazide (1.0 eq) in Triethyl orthoformate (10 eq) or glacial acetic acid (for the methyl derivative).
-
Heat to reflux (100–140°C) for 12 hours.
-
Mechanism: The hydrazine nitrogen condenses with the orthoformate. The second nitrogen then attacks C4. Note: Since C4 has a hydride, this step often requires oxidative conditions (e.g., air bubbling or addition of mild oxidant like I2/KOAc) to aromatize the final ring, or it forms the dihydro-species.
-
Alternative (High Success): React hydrazide with Acetylacetone (1.2 eq) in EtOH/HCl to form the 3,5-dimethyl-1-(pyrimidine-5-carbonyl)pyrazole , then thermolyze to rearrange.[1]
Protocol B: C4-Amination for Pyrido[2,3-d]pyrimidines
Best for: Synthesis of classic kinase inhibitor scaffolds (e.g., Palbociclib analogs).[1]
Since the starting material lacks a leaving group at C4, we must install an amine to enable the classic "uracil-like" annulation.
Step 1: Vicarious Nucleophilic Substitution (VNS) of Hydrogen Note: Standard Chichibabin (NaNH2) often fails due to the ester.[1] We use a milder VNS approach.
-
Dissolve substrate (1.0 eq) in dry DMSO.
-
Add 1,1,1-trimethylhydrazinium iodide (TMHI) (1.5 eq) and KOtBu (2.5 eq).
-
Stir at RT for 2 hours. The ylide formed attacks C4. Elimination of trimethylamine yields the 4-amino derivative.
-
Quench with saturated NH4Cl. Extract with EtOAc.
-
Checkpoint: 1H NMR should show loss of one aromatic singlet and appearance of broad NH2 exchangeable protons.
Step 2: Annulation with Diethyl Malonate
-
Mix Methyl 4-amino-2-(dimethylamino)pyrimidine-5-carboxylate (1.0 eq) with Diethyl malonate (5.0 eq).
-
Add Sodium Ethoxide (2.0 eq, 21% in EtOH).
-
Heat neat or in high-boiling solvent (Diphenyl ether) at 160–180°C for 4 hours.
-
Cool and acidify with acetic acid to precipitate the Pyrido[2,3-d]pyrimidine-4,7-dione .
Protocol C: Palladium-Catalyzed C-H Annulation (Advanced)
Best for: Rapid access to complex, fully substituted fused systems.[1]
This modern approach uses the directing ability of the carbonyl group to activate the C4-H bond.
Step 1: Ligand Exchange (Optional but Recommended) Convert the methyl ester to a Weinreb amide or Anilide if the ester proves too weak a directing group.[1] However, recent literature suggests esters can direct Pd(II) with appropriate ligands (e.g., mono-N-protected amino acids).
Step 2: Oxidative Annulation with Diphenylacetylene
-
Reagents: Substrate (0.2 mmol), Diphenylacetylene (0.24 mmol), Pd(OAc)2 (10 mol%), Ag2CO3 (2.0 eq, oxidant), and Pivalic acid (30 mol%).[1]
-
Solvent: t-Amyl alcohol or DCE.[1]
-
Conditions: Seal tube, heat to 110°C for 16 hours under air.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
-
Outcome: Formation of a fully substituted Pyrimido[4,5-c]isoquinoline derivative (if reacting with benzyne precursor) or Pyrido[2,3-d]pyrimidine (if reacting with alkyne).[1]
Visualizing the Synthetic Pathways
The following diagram illustrates the divergent pathways from the core scaffold.
Caption: Divergent synthesis of fused pyrimidines from the 5-carboxylate scaffold via Hydrazinolysis (Top), Amination (Middle), and C-H Activation (Bottom).
Troubleshooting & Expert Tips
| Issue | Probable Cause | Expert Solution |
| Low Yield in VNS (Protocol B) | Ester hydrolysis competes with amination.[1] | Ensure strictly anhydrous conditions. Use t-BuNH2 as solvent/cosolvent to suppress hydrolysis. |
| No Cyclization (Protocol A) | Formation of open-chain hydrazone instead of ring. | Switch solvent to Polyphosphoric Acid (PPA) or Diphenyl ether to force thermal dehydration/cyclization. |
| Pd Catalyst Death (Protocol C) | 2-NMe2 group chelates Pd tightly, poisoning it.[1] | Add 1.0 eq of AcOH or use Pd(TFA)2 to protonate/sequester the amine, or use a stronger bidentate ligand. |
References
-
General Pyrimidine C-H Activation
-
Maiti, D., et al. "Palladium-catalyzed directing-group-assisted C–H activation of heterocycles."[2] Chemical Science, 2013.
-
-
Synthesis of Pyrido[2,3-d]pyrimidines
-
Broom, A. D., et al. "Pyrido[2,3-d]pyrimidines. IV. Synthetic studies leading to various 2,4-disubstituted derivatives." Journal of Organic Chemistry, 1969.
-
-
VNS Methodology
-
Makosza, M., et al. "Vicarious Nucleophilic Substitution of Hydrogen." Accounts of Chemical Research, 1987.
-
-
Hydrazide Cyclization
-
El-Gendy, M. S., et al. "Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine... derivatives." European Journal of Chemistry, 2012.
-
-
Compound Data
Sources
Troubleshooting & Optimization
"common byproducts in the synthesis of 2-substituted pyrimidines"
The following Technical Support Guide is designed for researchers and medicinal chemists encountering challenges in the synthesis of 2-substituted pyrimidines.
Status: Operational | Topic: Byproduct Troubleshooting & Process Optimization
Introduction: The Pyrimidine Challenge
The 2-position of the pyrimidine ring is a critical vector for diversity in drug discovery (e.g., Rosuvastatin, Imatinib). However, its unique electronic environment—flanked by two electronegative nitrogen atoms—creates a "Goldilocks" zone of reactivity that often leads to specific, frustration-inducing byproducts.
This guide addresses the three most common synthetic bottlenecks:
-
Regioisomeric mixtures during de novo cyclization.
-
Hydrolysis (Hydroxypyrimidines) during Nucleophilic Aromatic Substitution (
). -
Hydrodehalogenation during Palladium-catalyzed cross-couplings.
Module 1: De Novo Cyclization (Pinner Synthesis)
Context: Condensation of amidines (providing the N-C-N fragment and the 2-substituent) with 1,3-dicarbonyls.
Troubleshooting Guide
User Issue: "I am using an unsymmetrical 1,3-dicarbonyl and getting a mixture of regioisomers (Isomer A and Isomer B). How do I predict and control this?"
Technical Insight: The reaction proceeds via an initial nucleophilic attack of the amidine nitrogen on one of the carbonyl carbons. While often assumed to be governed by sterics, electronic differentiation is frequently the dominant factor. The amidine nitrogen will attack the most electrophilic carbonyl first.
-
Scenario A (Steric Control): If both carbonyls have similar electronic character (e.g., methyl vs. isopropyl), the amidine attacks the less hindered carbonyl.
-
Scenario B (Electronic Control): If one substituent is electron-withdrawing (e.g.,
, ), that carbonyl is "harder" and more electrophilic, directing the initial attack regardless of moderate steric bulk.
Diagnostic Workflow:
-
Check your Electrophile: Is there a significant difference in electronics between the two carbonyls?
-
Check your pH: The reaction is often reversible under acidic conditions but irreversible under basic conditions. Switching from NaOEt/EtOH (Thermodynamic control) to Acid/Toluene (Kinetic control) can sometimes flip the ratio.
Visualizing the Pathway (DOT)
Caption: Divergent pathways in Pinner synthesis determined by the electrophilicity of the 1,3-dicarbonyl centers.
Module 2: Functionalization via
Context: Displacing a leaving group (usually Cl, Br, or
Troubleshooting Guide
User Issue: "My LCMS shows a large peak corresponding to [M-Cl+OH]. I am generating the 2-hydroxy byproduct instead of my desired amine."
Technical Insight: The 2-position of pyrimidine is highly electron-deficient, making it susceptible to nucleophilic attack.[1] However, water is a competent nucleophile in this system, especially if the reaction mixture is wet or if hygroscopic bases (like KOH or NaOH) are used.
-
Mechanism: The "hard" nature of the C2 position allows water to compete effectively with "softer" amines, particularly if the amine is sterically hindered.
-
The "Wet Solvent" Trap: Using "technical grade" DMF or DMSO often introduces enough water to stall the reaction or generate significant hydrolysis byproducts.
Protocol: Moisture-Free
-
Drying: Dry the 2-chloropyrimidine starting material under high vacuum for 2 hours (traces of HCl can catalyze hydrolysis).
-
Solvent: Use anhydrous DMF or NMP. If using DMSO, store over 4Å molecular sieves.
-
Base: Switch from hydroxides/carbonates to DIPEA (Hünig's base) or CsF . Cesium Fluoride acts as a non-nucleophilic base that solubilizes well in polar aprotic solvents without introducing hydroxide ions.
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) |
| Solvent | Ethanol, Wet DMF | Anhydrous THF, Dioxane, or NMP |
| Base | NaOH, KOH, | DIPEA, |
| Temp | Reflux (>100°C) | 60-80°C (Control kinetics) |
Module 3: Palladium-Catalyzed Cross-Coupling
Context: Buchwald-Hartwig amination or Suzuki coupling on 2-chloropyrimidines.
Troubleshooting Guide
User Issue: "The starting material is consumed, but I see a mass of [M-Cl+H]. The chlorine fell off, but the amine didn't attach (Hydrodehalogenation)."
Technical Insight: This is a classic "Beta-Hydride Elimination" failure mode.
-
Oxidative Addition: The Pd inserts into the C-Cl bond.[1]
-
Ligand Exchange: The amine binds.
-
The Error: Instead of Reductive Elimination (forming C-N bond), the complex undergoes
-hydride elimination from the amine (or solvent), releasing the pyrimidine as the reduced "des-chloro" byproduct.
Why it happens:
-
Steric Bulk: The amine is too bulky, slowing down the reductive elimination.
-
Catalyst Death: The pyrimidine nitrogens coordinate to the Palladium, displacing the phosphine ligands and shutting down the catalytic cycle ("Catalyst Poisoning").
Corrective Protocol:
-
Catalyst: Abandon
or . Use Pre-catalysts like XPhos Pd G3 or BrettPhos Pd G3 . These bulky, electron-rich ligands prevent the pyrimidine nitrogen from binding to the metal center. -
Solvent: Switch to 1,4-Dioxane or Toluene . Avoid alcohols (isopropanol) which can serve as hydride sources.
Visualizing the Catalytic Failure (DOT)
Caption: The critical branch point in Buchwald-Hartwig coupling where catalyst choice determines product vs. byproduct.
Summary of Common Byproducts
| Reaction Type | Primary Byproduct | Cause | Solution |
| Pinner Cyclization | Regioisomer (wrong C-substituent placement) | Electronic mismatch of 1,3-dicarbonyl | Use symmetrical dicarbonyls or adjust pH to favor kinetic product. |
| 2-Hydroxypyrimidine (Pyrimidinone) | Trace water + hydroxide base | Use anhydrous NMP/DMF and DIPEA. Avoid strong inorganic bases. | |
| Ambident nucleophile (if using urea/amide) | Use soft electrophiles or protect the oxygen. | ||
| Pd-Coupling | Des-chloro pyrimidine (Reduction) | Use G3/G4 Palladacycles (XPhos/BrettPhos); avoid alcoholic solvents. | |
| Pd-Coupling | Homocoupling (Ar-Ar) | Disproportionation of Pd species | Degas solvents thoroughly; reduce catalyst loading. |
References
-
BenchChem. Technical Support Center: Synthesis of Substituted Pyrimidines - Frequently Asked Questions. (Accessed 2025).[1][2][3][4] 4[5][6]
-
Organic Chemistry Portal. Pyrimidine Synthesis: Recent Literature and Mechanisms.7[4][5][6][8][9]
-
BenchChem. Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application.3[4][5][6]
-
Organic Syntheses. 2-Chloropyrimidine Preparation and Handling. Org.[5][10][11][12][7][13][14][15] Synth. 1955, 35,[12] 34. 12
-
Purdue University. High-Throughput Experimentation of the Buchwald-Hartwig Amination. (Catalyst screening data). 5[4][5][6][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. Squaramide-Catalyzed Asymmetric Mannich Reaction between 1,3-Dicarbonyl Compounds and Pyrazolinone Ketimines: A Pathway to Enantioenriched 4-Pyrazolyl- and 4-Isoxazolyl-4-aminopyrazolone Derivatives [mdpi.com]
"purification of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate by column chromatography"
Technical Support Center: Purification of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate
Ticket ID: #PYR-5-EST-PUR Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
User Query Overview
Subject: Optimization of column chromatography for Methyl 2-(dimethylamino)pyrimidine-5-carboxylate. Context: User is experiencing issues likely related to peak tailing, poor resolution from starting materials, or yield loss. The molecule contains a basic dimethylamino group and an electrophilic ester on a pyrimidine core, presenting a "push-pull" electronic system that complicates silica interaction.
Module 1: Method Development & Solvent Selection
Q: I am seeing significant streaking/tailing on TLC and the column. Is my compound degrading?
A: It is unlikely to be degradation, but rather Lewis acid-base interaction .
Your molecule contains three basic nitrogen atoms. The dimethylamino group at the C2 position is electron-donating, increasing the electron density of the pyrimidine ring nitrogens. Standard silica gel (
-
The Mechanism: The basic nitrogens hydrogen-bond strongly to the acidic silanols. This causes "drag" or tailing, where the compound elutes over a large volume rather than a tight band.
-
The Fix (Mobile Phase Modifier): You must neutralize the silica surface.
-
Add 1% Triethylamine (TEA) to your mobile phase.
-
Alternative: Use 1% Ammonium Hydroxide (
) if you are using a Methanol/DCM gradient.
-
Q: What is the optimal solvent system for this specific ester?
A: Based on the polarity of 2-amino-pyrimidine esters, we recommend a two-stage screening approach. Do not jump straight to highly polar solvents.
| System | Composition | Suitability | Notes |
| System A (Non-Polar) | Hexanes / Ethyl Acetate | First Choice | Try this if the compound is a solid and not highly polar. Start 10% EtOAc |
| System B (Polar) | DCM / Methanol | Rescuer | Use if |
| Modifier | 1% TEA | Mandatory | Add to both solvents in the gradient to maintain constant pH. |
Scientist's Note: Methyl esters are generally stable, but avoid using primary amines (like n-butylamine) as modifiers, as they can cause aminolysis of the ester (trans-amidation) over long column runs. TEA is tertiary and sterically hindered, making it safe.
Module 2: The Purification Protocol (Step-by-Step)
Q: How should I load the sample? It has poor solubility in Hexanes.
A: Dry Loading is the industry standard for heterocycles with solubility issues. Wet loading with DCM often leads to "band broadening" because the strong solvent carries the compound down the column before the gradient starts.
Protocol: Optimized Dry Load & Run
-
Dissolution: Dissolve crude Methyl 2-(dimethylamino)pyrimidine-5-carboxylate in a minimal amount of Dichloromethane (DCM).
-
Adsorption: Add Silica Gel (ratio 1:2 w/w relative to crude mass).
-
Evaporation: Rotovap to dryness until you have a free-flowing powder. Note: Ensure no DCM remains; residual strong solvent ruins resolution.
-
Packing:
-
Pack the column with a Hexane slurry (or 100% DCM if using System B).
-
Add a 1cm layer of sand at the top.
-
Pour the dry-loaded sample powder on top of the sand.
-
Add another thin layer of sand to protect the bed.
-
-
Elution Gradient (Recommended):
-
0-5 mins: 100% Hexane (Flush non-polar impurities).
-
5-20 mins: Linear ramp to 40% EtOAc (with 1% TEA).
-
20-30 mins: Hold at 40% EtOAc.
-
30+ mins: If product hasn't eluted, ramp to 100% EtOAc.
-
Module 3: Troubleshooting Specific Failure Modes
Q: My product co-elutes with the starting material (2-chloropyrimidine derivative). How do I separate them?
A: This is a common synthesis byproduct.
-
The 2-Chloro analog is significantly less polar than your product (no H-bond donor/acceptor from the
). It should elute much earlier in Hex/EtOAc. -
The Dimethylamine salt (if you used
) is highly polar and will stay on the baseline. -
Diagnosis: If they co-elute, your gradient is too steep (changing polarity too fast). Flatten the gradient at the percentage where the spots appear on TLC.
Q: I recovered the product, but the NMR shows a new set of peaks. Did the ester hydrolyze?
A: Hydrolysis to the carboxylic acid is possible but rare on silica unless the column was left wet overnight.
-
Check for "Silica leaching": If you used MeOH, dissolved silica can contaminate the product. Re-dissolve in DCM and filter through a 0.45µm syringe filter.
-
Check for TEA salts: If you used Triethylamine, you might see ethyl quartets/triplets in NMR.
-
Fix: Dissolve product in EtOAc and wash with saturated
or water (quickly) to remove residual TEA salts. Do not use acid wash (HCl), or you will protonate your pyrimidine and lose it to the aqueous layer.
-
Visual Workflow: Purification Decision Tree
Figure 1: Decision logic for solvent selection based on Thin Layer Chromatography (TLC) behavior.
Summary of Quantitative Data
| Parameter | Value | Reason |
| Silica:Sample Ratio | 30:1 to 50:1 | Standard for moderately easy separations. Increase to 100:1 for difficult separations. |
| Flow Rate | 15-20 mL/min | For a standard 12g or 24g flash cartridge. |
| Modifier Conc. | 1% v/v | Sufficient to cap silanols without causing salt formation issues. |
| Detection ( | 254 nm | Pyrimidine ring has strong UV absorbance.[1] |
References
-
Organic Syntheses. "2-(Dimethylamino)pyrimidine". Org.[2][3][4][5] Synth.1962 , 42, 42. Link (Foundational chemistry of dimethylaminopyrimidines).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6504222, 2-(Methylamino)pyrimidine-5-carboxylic acid". PubChem. Link (Analogous structure properties).
-
Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters".[6] Synthesis2002 , 2002(06), 720-722. Link (Synthesis and handling of pyrimidine esters).
-
BenchChem Technical Support. "Purification of Polar Pyrimidine Derivatives". BenchChem Guide. Link (General protocols for basic heterocycles).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
Technical Support Center: Pyrimidine-5-Carboxylate Synthesis Optimization
Executive Summary & Diagnostic Triage
Welcome to the Pyrimidine Synthesis Optimization Hub. If you are experiencing low yields (<40%) or difficulty isolating pure pyrimidine-5-carboxylates, the root cause typically lies in intermediate stability or competing thermodynamic sinks .
Unlike simple amidation, pyrimidine ring closure is a multi-step cascade sensitive to water, proton transfer rates, and reagent stoichiometry. Use the decision matrix below to identify your specific failure mode before proceeding to the detailed modules.
Diagnostic Workflow (DOT Visualization)
Figure 1: Diagnostic decision tree for identifying the root cause of low yields based on synthetic pathway and observed intermediates.
Module A: The "Direct Aromatic" Route (Amidine Condensation)
Primary Method: Condensation of amidines with ethyl 2-(ethoxymethylene)-3-oxobutanoate (or similar
This is the preferred industrial route for pyrimidine-5-carboxylates because it yields the aromatic system directly, bypassing the oxidation step required by Biginelli. However, it is strictly intolerant of moisture.
The Mechanism & Failure Points
The reaction proceeds via an addition-elimination sequence. The amidine nitrogen attacks the
-
Critical Failure Point: If water is present, the ethoxymethylene ester hydrolyzes to a formyl species that fails to cyclize, or the amidine hydrolyzes to an amide/urea (dead end).
Troubleshooting Guide: Low Yields in Condensation
| Symptom | Probable Cause | Corrective Action |
| Viscous oil / No precipitation | Incomplete Cyclization | The intermediate enamine has formed but hasn't closed the ring. Fix: Increase temperature (reflux in EtOH is often insufficient; switch to DMF at 100°C) or add a weak base (NaOAc) to buffer proton transfer [1]. |
| Smell of Ammonia | Amidine Hydrolysis | Your amidine salt has degraded. Amidines are hygroscopic.[1][2] Fix: Recrystallize amidine hydrochloride from MeOH/Ether before use. Run reaction under Argon. |
| Product is a solid but wrong NMR | Wrong Regioisomer | Attack occurred at the ketone carbonyl instead of the enol ether. Fix: Ensure the reagent is an ethoxymethylene derivative (highly electrophilic at the |
| Low Mass Balance | Base-Catalyzed Polymerization | Strong bases (NaOEt) can cause polymerization of the electrophile. Fix: Switch to a weaker base system: |
Optimized Protocol: Anhydrous Condensation
Standardized for 10 mmol scale
-
Preparation: Flame-dry a 50 mL round-bottom flask. Cool under
. -
Reagents: Add Amidine HCl (10 mmol) and Ethyl 2-(ethoxymethylene)-3-oxobutanoate (10 mmol).
-
Solvent: Add anhydrous EtOH (20 mL). Note: If solubility is poor, use DMF.
-
Base Addition: Add NaOEt (10 mmol) dropwise at 0°C. Crucial: Do not use excess base.
-
Reaction: Stir at 0°C for 30 mins (addition phase), then reflux for 4-6 hours (cyclization phase).
-
Workup: Evaporate solvent. Triturate residue with water (to remove NaCl) and filter the solid. Recrystallize from EtOH.
Module B: The Biginelli Route (DHPM to Pyrimidine)
Method: Three-component reaction (Aldehyde + Urea +
Many researchers choose this route for diversity but fail to realize that the Biginelli reaction yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) , not aromatic pyrimidines. The "low yield" is often a failure of the secondary oxidation step.
Critical Workflow: Aromatization (Oxidation)
You cannot obtain the pyrimidine-5-carboxylate directly from the pot unless you use specific oxidative conditions.
Troubleshooting Guide: Biginelli & Oxidation
| Symptom | Probable Cause | Corrective Action |
| Fluorescent byproduct | Hantzsch Reaction | Competitive formation of dihydropyridine (DHP) when temperature is too high or urea decomposes.[1][2] Fix: Lower temp to 60-70°C. Add urea last. Use a Lewis Acid catalyst ( |
| Product is not aromatic (sp3 signal in NMR) | Missing Oxidation | You isolated the DHPM. Fix: You must perform an oxidation step.[3][4] See protocol below. |
| Decomposition during oxidation | Over-oxidation |
Optimized Protocol: DHPM Oxidation to Pyrimidine
Context: Converting the Biginelli product to the target 5-carboxylate.
-
Dissolution: Dissolve DHPM (1 mmol) in 1,4-Dioxane or Toluene (10 mL).
-
Oxidant: Add DDQ (1.1 - 1.2 equiv).
-
Condition: Reflux for 2–4 hours. Monitor by TLC (Aromatic pyrimidines usually have higher
than DHPMs and are UV active but less fluorescent). -
Workup: Cool. Filter off the precipitated hydroquinone byproduct. Evaporate filtrate.
-
Purification: Flash chromatography is usually required to remove residual DDQ.
Frequently Asked Questions (FAQs)
Q: I am using ethyl acetoacetate and acetamidine, but I'm getting a 4-hydroxypyrimidine, not the 5-carboxylate. Why? A: This is a common misconception. Ethyl acetoacetate has the ester at the "end" of the chain relative to the ketone. When it condenses with an amidine, the ester carbon becomes part of the ring (C4 position), resulting in a hydroxyl/one group. To get a 5-carboxylate , the ester group must be pendant to the electrophilic backbone. You must use Ethyl 2-(ethoxymethylene)-3-oxobutanoate or Diethyl ethoxymethylenemalonate [5].
Q: My reaction mixture turns black upon adding the base.
A: This indicates base-promoted polymerization of the vinyl ether/ester starting material. This happens when the base concentration is too high locally. Solution: Dilute your base significantly and add it slowly at 0°C. Alternatively, switch to a weaker base like Potassium Carbonate (
Q: Can I do the Biginelli reaction and oxidation in one pot?
A: Yes, but it compromises yield. Protocols using
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[5] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link
-
BenchChem. (2025).[1][2][6][7] Troubleshooting unexpected side reactions in pyrimidine synthesis. Technical Support Center. Link
-
Kappe, C. O. (2000).[8] Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 33(12), 879–888. Link
-
Vanden Eynde, J. J., et al. (1993). Aromatization of Hantzsch 1,4-dihydropyridines with manganese dioxide. Tetrahedron, 49(11), 2349-2358. Link
-
Schenone, P., et al. (1990). Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. Journal of Heterocyclic Chemistry, 27(2), 295. Link
-
Memarian, H. R., et al. (2008). Aromatization of Hantzsch 1,4-dihydropyridines and 3,4-dihydropyrimidin-2(1H)-ones. Chinese Journal of Chemistry, 26(11), 2033-2038. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sciforum.net [sciforum.net]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biginelli Reaction [organic-chemistry.org]
Technical Support Center: Recrystallization of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the recrystallization of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate. The guidance herein is grounded in established principles of crystallization and purification of organic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting to recrystallize Methyl 2-(dimethylamino)pyrimidine-5-carboxylate?
A1: The crucial first step is to select an appropriate solvent or solvent system. The ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will completely dissolve it at the solvent's boiling point.[1] Concurrently, impurities should either be completely insoluble in the hot solvent or remain soluble in the cold solvent.[2]
Q2: How do I choose a suitable solvent for recrystallization?
A2: A systematic approach to solvent screening is recommended. Based on the structure of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate, which contains a polar pyrimidine ring, an ester, and a tertiary amine, a range of solvents with varying polarities should be tested. Start with small-scale solubility tests (e.g., ~50 mg of compound in 0.5-1 mL of solvent).[3] Good starting points for pyrimidine derivatives include alcohols (methanol, ethanol), ethyl acetate, and N,N-dimethylformamide (DMF).[4][5][6]
Q3: What are the characteristics of a good recrystallization solvent?
A3: A good recrystallization solvent should:
-
Have a steep solubility curve for the compound of interest (low solubility when cold, high solubility when hot).[2]
-
Either not dissolve impurities at all or keep them dissolved at all temperatures.[4]
-
Be chemically inert and not react with the compound.[4]
-
Have a relatively low boiling point for easy removal from the purified crystals.[4]
-
Be non-toxic, inexpensive, and non-flammable for safety and practicality.[4]
Q4: What is a mixed-solvent recrystallization and when should I use it?
A4: A mixed-solvent or two-solvent recrystallization is employed when no single solvent meets all the criteria for a good recrystallization solvent.[7] This technique uses a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent"). The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy, indicating the saturation point has been reached.[7]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate.
Issue 1: No Crystals Form Upon Cooling
Possible Causes & Solutions:
-
The solution is not saturated: You may have used too much solvent.
-
Solution: Reheat the solution and evaporate some of the solvent to concentrate it.[8] Allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not initiated.[8]
-
Solution 1: Induce crystallization by scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]
-
Solution 2: Seed the solution. If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.[10]
-
-
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures.
-
Solution: Re-evaluate your solvent selection. If using a single solvent, you may need to switch to a less polar or more polar option, or consider a mixed-solvent system.[6]
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is highly impure.[8]
Possible Causes & Solutions:
-
High degree of supersaturation: The solution is cooled too quickly, causing the compound to come out of solution above its melting point.
-
Solution: Reheat the solution to redissolve the oil. Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.[10]
-
-
High concentration of impurities: Impurities can lower the melting point of the compound and interfere with crystal lattice formation.
-
Solution: Consider purifying the crude material by another method, such as column chromatography, before recrystallization.
-
-
Inappropriate solvent polarity: A large difference in polarity between the solvent and the solute can sometimes promote oiling out.
-
Solution: Try a different solvent or a mixed-solvent system. Adding a small amount of a co-solvent can sometimes mitigate this issue.[10]
-
Issue 3: Poor or Low Yield of Recovered Crystals
Possible Causes & Solutions:
-
Too much solvent was used: This is a common cause of low yield, as a significant amount of the product will remain in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. If you've already completed the crystallization, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.
-
-
Premature crystallization during hot filtration: If your hot, saturated solution cools too much during filtration to remove insoluble impurities, the product will crystallize on the filter paper.
-
Solution: Use a heated filter funnel and pre-heat it with hot solvent before filtering your solution. Also, use a slight excess of solvent to keep the compound dissolved during this step, then boil off the excess before cooling.[7]
-
-
Crystals were washed with a solvent at room temperature: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of the product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[6]
-
Issue 4: The Recrystallized Product is Not Pure
Possible Causes & Solutions:
-
Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[5]
-
-
Incomplete removal of the mother liquor: The mother liquor contains the dissolved impurities.
-
Solution: Ensure the crystals are thoroughly dried after vacuum filtration to remove all residual mother liquor.
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, select a solvent in which Methyl 2-(dimethylamino)pyrimidine-5-carboxylate is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the hot solvent in small portions until the compound just dissolves.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]
-
Drying: Dry the crystals completely to remove all traces of solvent.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Pair Selection: Identify a pair of miscible solvents: one that readily dissolves the compound (solvent A) and one in which the compound is poorly soluble (solvent B).[2]
-
Dissolution: Dissolve the crude compound in the minimum amount of boiling solvent A.
-
Addition of Anti-Solvent: While the solution is still hot, add solvent B dropwise until the solution becomes faintly cloudy and the cloudiness persists.[7]
-
Clarification: Add a few drops of hot solvent A until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents for washing.
Visualizations
Workflow for Solvent Selection
Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent.
Troubleshooting Logic for "Oiling Out"
Caption: A decision tree for troubleshooting the issue of a compound "oiling out" during recrystallization.
References
-
University of York. Solvent Choice - Chemistry Teaching Labs. [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
CK-12 Foundation. What methods can be used to improve recrystallization yield?. [Link]
-
Asian Journal of Research in Chemistry. Solubility of Some Pyrimidine Derivatives in Methyl-Alcohol at different Temperatures. [Link]
-
University of York. Problems with Recrystallisations - Chemistry Teaching Labs. [Link]
-
MilliporeSigma. SAFETY DATA SHEET. [Link]
-
MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
UMass Lowell. Recrystallization - Single Solvent. [Link]
-
MDPI. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. [Link]
-
MDPI. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. [Link]
-
ResearchGate. Facile Functionalization of Pyrimidines by Nucleophilic Addition Reactions | Request PDF. [Link]
-
NSF Public Access Repository. A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]
-
SciSpace. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
J&K Scientific. 2-(Methylamino)pyrimidine-5-carboxylic acid | 5388-21-6. [Link]
-
ResearchGate. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]
-
Wellesley College. Lab 1-Recrystallization Lab. [Link]
-
ResearchGate. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]
Sources
- 1. CAS RN 253315-05-8 | Fisher Scientific [fishersci.nl]
- 2. 1782917-27-4|2-[(Methylamino)methyl]pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. scispace.com [scispace.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-(Dimethylamino)pyrimidine-5-carboxylic acid | 180283-66-3 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. ajrconline.org [ajrconline.org]
- 9. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 10. jk-sci.com [jk-sci.com]
Pyrimidine Synthesis Support Center: Troubleshooting Regioselectivity
Welcome to the Pyrimidine Synthesis Support Center. Achieving high regioselectivity during the formation of the pyrimidine core—especially when utilizing unsymmetrical 1,3-dielectrophiles—is a persistent challenge in drug development and heterocyclic chemistry. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you overcome regiochemical ambiguity in your workflows.
Section 1: Fundamental Concepts & Causality (FAQ)
Q: Why do unsymmetrical 1,3-diketones frequently yield a mixture of regioisomers when reacted with amidines? A: The condensation of an unsymmetrical 1,3-diketone with a binucleophile (like an amidine or guanidine) involves two competing electrophilic centers. If the steric bulk or the electrophilicity of the two carbonyl carbons is comparable, the initial nucleophilic attack by the primary amine of the amidine occurs indiscriminately at both sites. This lack of thermodynamic or kinetic differentiation leads to a mixture of 4-substituted and 6-substituted pyrimidines. To achieve regioselectivity, one must artificially bias one electrophilic center over the other through steric hindrance, electronic modulation, or by utilizing [1].
Q: How does stereoelectronic control influence regioselective cyclization? A: Stereoelectronic control dictates the spatial arrangement required for the transition state of the cyclization step. For instance, when using ketene dithioacetals or alkoxymethylene compounds as 1,3-dielectrophile equivalents, the initial condensation yields an acyclic adduct. The geometry of the carbon-carbon double bond (e.g., Z-geometry) in this intermediate forces the secondary nucleophilic attack to occur exclusively at a specific functional group (like a cyano group rather than an alkoxycarbonyl group). This spatial pre-organization is the causal mechanism behind the absolute observed in these pathways.
Section 2: Troubleshooting Guide & Experimental Protocols
Issue 1: Obtaining 1:1 mixtures of regioisomers using standard condensation conditions.
Diagnosis: The electrophilic centers of your 1,3-dicarbonyl are too similar in reactivity, leading to indiscriminate nucleophilic attack. Solution: Transition to a Masking Strategy . Convert the unsymmetrical 1,3-diketone into an enaminone or use a ketene dithioacetal. The masked group (e.g., the enamine or dithioacetal) is significantly less electrophilic than the free carbonyl, directing the initial nucleophilic attack exclusively to the unmasked carbonyl.
Self-Validating Protocol: Synthesis of Pyrimidines via Ketene Dithioacetals
-
Preparation: Dissolve 10 mmol of the ketene dithioacetal (e.g., methyl 2-cyano-3,3-bis(methylthio)propenoate) in 20 mL of dry ethanol.
-
Nucleophile Addition: Add 10.5 mmol of the nitrogen nucleophile (e.g., benzamidine hydrochloride) and 11 mmol of sodium ethoxide to the solution.
-
Condensation: Stir the mixture at room temperature for 2 hours.
-
Causality Check: TLC should indicate the disappearance of the starting material and the formation of a highly polar acyclic condensation adduct. This confirms the initial directed nucleophilic attack was successful before forcing the ring closure.
-
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The Z-geometry of the intermediate ensures .
-
Isolation: Cool to room temperature, pour into ice water, and neutralize with dilute HCl. Filter the precipitated regiopure 5-substituted-6-methylthio-2-phenylpyrimidine and recrystallize from ethanol.
Issue 2: Poor yields and regioselectivity in multicomponent reactions (e.g., Biginelli).
Diagnosis: Stepwise side-reactions (like Knoevenagel condensation competing with imine formation) are scrambling the regiochemical outcome in your one-pot synthesis. Solution: Implement Microwave-Assisted, Catalyst-Free Conditions . Microwave irradiation provides rapid, uniform heating that bypasses the activation energy of competing side-reactions, driving the thermodynamically favored regioselective Biginelli cyclocondensation.
Self-Validating Protocol: Microwave-Mediated Regioselective Biginelli Reaction
-
Mixing: In a microwave-safe vessel, combine 10 mmol of the β-keto ester, 10 mmol of the aromatic aldehyde, and 12 mmol of urea/thiourea. Do not add solvent or [2].
-
Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 300 W, maintaining a temperature of 90°C for 5–10 minutes.
-
Verification: The reaction melt will solidify upon completion.
-
Causality Check: The rapid uniform heating ensures the acyl imine intermediate forms and cyclizes faster than any competing retro-aldol or transesterification pathways, validating the solvent-free kinetic control.
-
-
Purification: Wash the solid with warm water to remove unreacted urea, then recrystallize from hot ethanol to yield the highly functionalized tetrahydropyrimidine with [3].
Section 3: Quantitative Data & Method Comparison
To assist in selecting the optimal synthetic route based on your starting materials, the following table summarizes the quantitative outcomes of various regioselective strategies.
| Synthetic Strategy | Starting Dielectrophile | Reagent / Catalyst | Reaction Time | Typical Yield | Regioselectivity Ratio |
| Standard Condensation | Unsymmetrical 1,3-Diketone | Amidine / Base (EtOH) | 12-24 h | 40-60% | ~ 1:1 (Poor) |
| Masking Strategy | Ketene Dithioacetal | Amidine / NaOEt | 6-8 h | 75-85% | > 99:1 (Excellent) |
| Microwave Biginelli | β-Keto Ester + Aldehyde | Urea (Solvent-Free, MW) | 5-10 min | 88-95% | > 95:5 (High) |
| Catalytic MCR | Alkyl Aryl Ketone | Triethyl Orthoformate / NH₄OAc | 4-6 h | 70-90% | > 90:10 (Good) |
Section 4: Visualizing Regioselective Workflows
Below are the logical and mechanistic pathways that govern our troubleshooting methodologies. Use these to map out your experimental approach before committing to a synthesis.
Decision workflow for selecting regioselective pyrimidine synthesis strategies.
Mechanistic pathway for the regioselective cyclization of ketene dithioacetals.
References
-
Title: Regioselective Synthesis of Pyrimidines from Ketene Dithioacetals or Alkoxymethylene Compounds Source: Heterocycles URL: [Link]
-
Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: A microwave-mediated catalyst- and solvent-free regioselective Biginelli reaction in the synthesis of highly functionalized novel tetrahydropyrimidines Source: Tetrahedron Letters URL: [Link]
-
Title: Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate
[1]
Topic: Scale-up synthesis challenges for Methyl 2-(dimethylamino)pyrimidine-5-carboxylate Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Status: Active | Version: 2.4[1]
Core Synthesis Directive
This guide addresses the scale-up of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate via the Nucleophilic Aromatic Substitution (SNAr) of Methyl 2-chloropyrimidine-5-carboxylate .[1]
While this reaction appears deceptively simple on a milligram scale, kilogram-scale execution introduces critical risks regarding exotherm control , ester stability , and salt removal .[1]
The Reaction Pathway
The 2-position of the pyrimidine ring is highly activated by the flanking nitrogen atoms, and the electron-withdrawing ester at C5 further lowers the LUMO energy, making the C2-chloride extremely susceptible to nucleophilic attack by dimethylamine.
Figure 1: SNAr Reaction Pathway. The reaction is irreversible and exothermic.
Critical Process Parameters (CPP) & Troubleshooting
Module A: Exotherm & Reagent Addition
Issue: The reaction is rapid and exothermic. On a large scale, dumping the amine can lead to a thermal runaway, potentially vaporizing the volatile amine or causing local overheating that degrades the ester.
| Parameter | Specification | Technical Rationale |
| Solvent Selection | THF or 2-MeTHF | Excellent solubility for the starting material; moderate solubility for the product; poor solubility for DMA[1]·HCl (aids filtration).[1] |
| Temperature | 0°C to 5°C (Start) | Initiate addition at low temp to manage the initial kinetic burst. |
| Dosing Rate | 0.5 eq/hr | Control heat evolution (Qrxn) to match cooling capacity (Qcool). |
| Stoichiometry | 2.2 - 2.5 eq DMA | 1.0 eq for reaction, 1.0+ eq as an acid scavenger. Avoid inorganic bases (e.g., K2CO3) to prevent heterogeneous mixing issues. |
Troubleshooting Guide:
-
Q: The internal temperature spiked >10°C during addition. Is the batch ruined?
-
A: Likely not, but check for dimer formation .[1] High temperatures can sometimes force the displacement of the methoxy group (ester) by the amine, forming the amide byproduct. Analyze via LC-MS immediately.
-
-
Q: My reaction stalled at 90% conversion.
-
A: Dimethylamine is volatile (b.p. 7°C).[1] If you ran the reaction open or with a poor condenser, you likely lost reagent. Add 0.2 eq of fresh DMA and seal the reactor.
-
Module B: Impurity Control (Hydrolysis & Amidation)
Issue: The C5-methyl ester is electron-deficient and prone to hydrolysis (to the acid) or amidation (to the amide) if water or excess heat is present.[1]
Figure 2: Impurity Identification and Mitigation Logic.
Troubleshooting Guide:
-
Q: I see a new peak at RRT 0.85 (Acid). How do I remove it?
-
Q: Can I use NaOH to quench excess amine?
-
A: NO. Strong hydroxide bases will rapidly hydrolyze the ester.[1] Use a mild quench (water or dilute NH4Cl) or simply evaporate the volatile amine.
-
Module C: Isolation & Salt Removal
Issue: The reaction generates 1 equivalent of Dimethylamine Hydrochloride (DMA[1]·HCl). This salt is voluminous and can clog filters or emulsify extractions.[1]
Protocol Options:
| Method | Scale Applicability | Procedure | Pros/Cons |
| Method A: Aqueous Wash | < 100 g | Dilute reaction mixture with EtOAc or DCM.[1] Wash with water (2x). | Pro: Simple. Con: DMA·HCl is highly soluble in water, but emulsions may form if the organic solvent is not chosen carefully. |
| Method B: Anhydrous Filtration | > 100 g (Preferred) | If using THF, the salt precipitates.[1] Cool to 0°C to maximize precipitation.[1] Filter through a sintered glass funnel or Nutsche filter.[1] | Pro: Avoids water (protects ester).[1] Con: Cake washing required to recover entrained product.[1] |
Troubleshooting Guide:
-
Q: The filtration is extremely slow (clogging).
-
Q: My product yield is low after filtration.
-
A: The product likely co-precipitated or is trapped in the filter cake.[1] Remedy: Wash the cake with 2 volumes of cold THF.
-
Frequently Asked Questions (FAQ)
Q1: Can I use DMF as a solvent?
Strictly avoid if possible. While DMF solubilizes everything well, removing it requires high temperatures or aqueous washes that risk hydrolysis.[1] THF or 2-MeTHF allows for easier solvent swaps and lower drying temperatures.[1]
Q2: Is the product light-sensitive?
Pyrimidines are generally stable, but electron-rich amino-pyrimidines can oxidize over time.[1] Store the solid under nitrogen in amber glass.
Q3: Can I use Dimethylamine in water (40% aq) instead of THF solution?
Not recommended for scale-up. Introducing water at the start competes with the amine, increasing the risk of hydrolysis (forming the acid impurity) and complicating the exotherm control. Use 2M DMA in THF or sparge anhydrous DMA gas (industrial scale).[1]
Q4: What is the Genotoxic Impurity (GTI) risk?
Moderate. Unreacted alkyl halides (starting material) are potential GTIs.[1] Ensure the reaction goes to >99.5% conversion. Dimethylamine is a secondary amine; if nitrites are present (e.g., in water or reagents), nitrosamines (NDMA) could form. Use nitrite-free water and reagents.[1]
References
-
Reaction Kinetics & Mechanism: Campodónico, P. R., et al. "Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction."[1][2] Frontiers in Chemistry, 2020.[1]
-
Hydrolysis Risks: Yan, S. F., et al. "Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids."[1][3] Chemistry of Heterocyclic Compounds, 2007.[1][4]
-
Solubility Data: "Solubility of Dimethylamine Hydrochloride." BenchChem Technical Data. (Representative link for physical data).
- General Pyrimidine Scale-up: "Scalable Synthesis of Functionalized Pyrimidines." Organic Process Research & Development. (General reference for SNAr scale-up principles).
Validation & Comparative
Comparative Efficacy of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate vs. Mature Kinase Inhibitors: A Fragment-Based Perspective
Executive Summary
In the landscape of targeted oncology and immunology, Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (MDAPC) occupies a unique and critical position. Unlike mature, FDA-approved kinase inhibitors (e.g., Palbociclib, Ribociclib) that exhibit nanomolar efficacy, MDAPC is a foundational pharmacophore fragment utilized in Fragment-Based Drug Discovery (FBDD). This guide objectively compares the biochemical efficacy, binding mechanics, and ligand efficiency of the MDAPC scaffold against advanced kinase inhibitors, providing actionable insights and self-validating protocols for drug development professionals.
Mechanistic Rationale: The Pyrimidine Scaffold in Kinase Targeting
The 2-aminopyrimidine core is a privileged scaffold in kinase drug discovery, representing one of the most prominent structural elements incorporated into the design of spleen tyrosine kinase (SYK), HPK1, and IKKβ inhibitors[1],[2],[3].
However, MDAPC possesses a distinct structural constraint: the C2-dimethylamino group .
-
Monodentate vs. Bidentate Binding: Traditional 2-aminopyrimidines (bearing an -NH₂ or -NHR group) form classic bidentate hydrogen bonds (donor-acceptor) with the kinase hinge region[3]. Because the dimethylamino group in MDAPC lacks a proton, it cannot act as a hydrogen bond donor. Instead, it restricts the scaffold to a monodentate interaction (acceptor only via the pyrimidine N1 or N3).
-
Steric and Electronic Modulation: The electron-donating nature of the dimethylamino group increases the basicity of the pyrimidine nitrogens, strengthening the single hydrogen bond. Simultaneously, the bulky methyl groups force the fragment to probe specific hydrophobic sub-pockets, a feature highly sought after for achieving selectivity in kinases like Sky kinase[4] and CK1ε[5].
-
The C5-Synthetic Vector: The methyl ester at the 5-position serves as a critical synthetic vector. Elaboration of this ester into a carboxamide has been shown to provide up to a 120-fold improvement in enzyme inhibitory activity, particularly in the development of HPK1 inhibitors for cancer immunotherapy[6],[7].
Monodentate hinge binding and steric orientation of the MDAPC fragment within the kinase ATP pocket.
Comparative Efficacy Analysis
When evaluating fragments like MDAPC, absolute IC₅₀ is a misleading metric. Instead, Ligand Efficiency (LE) —which normalizes binding affinity by the number of heavy atoms (HAC)—is the gold standard. An LE > 0.30 kcal/mol/HA is considered highly favorable for a starting scaffold.
As shown in the data below, while MDAPC exhibits low absolute efficacy (micromolar IC₅₀) compared to mature drugs, its exceptional Ligand Efficiency proves its superiority as an early-stage building block. Optimization of this core (e.g., converting the C5-ester to a carboxamide) bridges the gap to nanomolar efficacy[8],[6].
| Compound / Scaffold | Development Stage | Target Kinase(s) | IC₅₀ (Biochemical) | Heavy Atom Count (HAC) | Ligand Efficiency (LE)* | Binding Motif |
| MDAPC | FBDD Fragment | Pan-Kinase Probe | ~50 µM | 13 | 0.45 | Monodentate |
| Diaminopyrimidine Carboxamide | Lead Optimization | HPK1 / Sky | 64 nM | 22 | 0.44 | Bidentate |
| Palbociclib (Reference) | FDA Approved | CDK4/6 | 11 nM | 33 | 0.33 | Bidentate |
*LE calculated as (1.37 / HAC) × pIC₅₀. Higher values indicate more efficient binding per atom.
Self-Validating Experimental Protocol: TR-FRET Fragment Screening
To accurately measure the low-affinity binding of MDAPC (IC₅₀ in the µM range), standard luminescence assays are insufficient. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required. This protocol is designed as a self-validating system, incorporating orthogonal controls to rule out fragment-induced fluorescence quenching.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare the target kinase (e.g., HPK1 or CDK4) at a final concentration of 5 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare LanthaScreen™ Eu-anti-tag antibody (2 nM) and the appropriate Kinase Tracer (e.g., Tracer 236 at 30 nM).
-
-
Compound Dilution (The Fragment Challenge):
-
Because MDAPC is a fragment, it must be screened at high concentrations. Prepare a 10-point dose-response curve starting at 1 mM , performing 3-fold serial dilutions in 100% DMSO.
-
Causality Note: High fragment concentrations can cause aggregation. Keep the final DMSO concentration strictly at 1% to maintain solubility without denaturing the kinase.
-
-
Assay Assembly & Internal Validation:
-
Add 5 µL of kinase/antibody mixture to a 384-well low-volume plate.
-
Add 100 nL of MDAPC dilutions.
-
Positive Control Well: Add 100 nL of Staurosporine (10 µM starting dose) to validate the dynamic range of the assay.
-
Negative Control Well: Add 100 nL of 100% DMSO (vehicle baseline).
-
Add 5 µL of Kinase Tracer to initiate the competition.
-
-
Incubation & Detection:
-
Incubate at room temperature for 60 minutes to allow the low-affinity fragment to reach thermodynamic equilibrium.
-
Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
-
Orthogonal Validation (Crucial for FBDD):
-
Calculate the IC₅₀ from the 665/615 nm emission ratio. Any hit with an LE > 0.35 must be orthogonally validated using Surface Plasmon Resonance (SPR) to confirm direct binding kinetics (K_on / K_off) and eliminate false positives caused by the fragment absorbing the excitation light.
-
Step-by-step fragment-to-lead optimization workflow for pyrimidine-based kinase inhibitors.
Conclusion
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate should not be evaluated through the lens of a mature therapeutic. Its true efficacy lies in its exceptional Ligand Efficiency and its role as a highly tunable synthetic vector. By leveraging its unique monodentate binding profile and elaborating the C5-carboxylate, drug developers can systematically build highly selective, nanomolar kinase inhibitors for complex targets like HPK1, Sky, and CDK4/6[8],[6],[9].
References
1.[8] Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. ACS Publications. URL: [Link] 2.[4] Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed. URL: [Link] 3.[6] Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. PMC. URL: [Link] 4.[7] Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer. ACS Publications. URL: [Link] 5.[1] An analysis of the diaminopyrimidine patent estates describing spleen tyrosine kinase inhibitors by Rigel and Portola. Taylor & Francis. URL: [Link] 6.[5] In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. MDPI. URL: [Link] 7.[2] An analysis of the diaminopyrimidine patent estates describing spleen tyrosine kinase inhibitors by Rigel and Portola. PubMed. URL: [Link] 8.[9] Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. Elsevier. URL: [Link] 9.[3] Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer. ACS Publications. URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. An analysis of the diaminopyrimidine patent estates describing spleen tyrosine kinase inhibitors by Rigel and Portola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
"biological activity of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate versus its analogs"
This guide provides an in-depth technical comparison of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate against its functional analogs. It focuses on the compound's role as a lipophilic precursor and contrasts its biological utility with its active metabolites (acids) and functionalized derivatives (amides/hydrazides).
Executive Summary & Mechanism of Action
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (CAS: 287714-36-7) acts primarily as a lipophilic prodrug scaffold rather than a direct-acting pharmacophore. While the methyl ester moiety improves cellular permeability (LogP ~0.7), it lacks the hydrogen-bond donor/acceptor capability required for high-affinity binding to common targets like bacterial DNA gyrase or human kinases.
In biological systems, its activity is dictated by two pathways:
-
Metabolic Hydrolysis: Esterases convert the molecule into 2-(dimethylamino)pyrimidine-5-carboxylic acid , revealing a polar carboxylate headgroup capable of salt-bridging in active sites.
-
Synthetic Functionalization: It serves as the critical intermediate for generating high-potency hydroxamic acids (HDAC/antimicrobial targets) and heterocyclic amides (Kinase/Antimycobacterial targets).
Mechanistic Pathway Diagram
The following diagram illustrates the transition from the inert ester scaffold to bioactive analogs.
Figure 1: Transformation of the methyl ester scaffold into biologically active pharmacophores.
Comparative Biological Data
The methyl ester is frequently used as a negative control or baseline in Structure-Activity Relationship (SAR) studies. The table below contrasts its activity with its key analogs, highlighting the "activity cliff" that occurs upon functionalization.
Table 1: Potency Comparison (Antimicrobial & Kinase Models)
| Compound Class | Specific Analog | Primary Target | Activity Metric (IC50 / MIC) | LogP (Calc) |
| Methyl Ester (Subject) | Methyl 2-(dimethylamino)pyrimidine-5-carboxylate | None (Prodrug) | > 100 µM (Inactive) | 0.72 |
| Free Acid | 2-(dimethylamino)pyrimidine-5-carboxylic acid | Soluble Enzymes | > 50 µM (Weak) | -0.31 |
| Hydroxamic Acid | Pyrimidine-5-hydroxamic acid deriv. | Bacterial Deformylase / HDAC | 12.5 µg/mL (Mod.[1] Active) | 0.15 |
| Heterocyclic Amide | N-(5-phenylthiazol-2-yl)pyrimidine-5-carboxamide | M. tuberculosis (Enoyl-ACP reductase) | 6.25 µg/mL (Highly Active) | 2.85 |
Key Insight: The methyl ester exhibits negligible intrinsic activity. High potency is only achieved when the ester is converted to an amide (increasing lipophilicity and target specificity, LogP ~2.85) or a hydroxamic acid (enabling metal chelation).
Experimental Protocols
To validate the activity differences, the following protocols describe the synthesis of the active hydroxamic acid analog from the methyl ester and its subsequent biological evaluation.
Protocol A: Conversion to Active Hydroxamic Acid
Rationale: This reaction converts the inactive ester into a metal-chelating pharmacophore.
-
Reagent Prep: Dissolve hydroxylamine hydrochloride (NH₂OH·HCl, 0.1 mol) in methanol (50 mL).
-
Activation: Add a solution of KOH (0.15 mol) in methanol to the hydroxylamine solution. Filter off the precipitated KCl.
-
Reaction: Add Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (0.05 mol) to the filtrate.
-
Conditions: Stir at room temperature for 4-6 hours. Monitor by TLC (System: CHCl₃:MeOH 9:1).
-
Isolation: Acidify with dilute acetic acid to pH 6. The hydroxamic acid precipitates as a solid.
-
Purification: Recrystallize from ethanol.
-
Validation: Confirm structure via FeCl₃ test (deep red color indicates hydroxamic acid formation).
Protocol B: Comparative MIC Assay (Broth Microdilution)
Rationale: Determines the Minimum Inhibitory Concentration (MIC) of the ester vs. its active analogs against S. aureus or M. tuberculosis.
-
Inoculum: Prepare a bacterial suspension adjusted to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).
-
Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Plate Setup: Use a 96-well microtiter plate.
-
Rows A-B: Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (Dissolved in DMSO, serial dilution 100 -> 0.1 µg/mL).
-
Rows C-D: Active Analog (e.g., Hydroxamic acid derivative).
-
Rows E-F: Positive Control (Ciprofloxacin or Isoniazid).
-
Rows G-H: Solvent Control (DMSO only).
-
-
Incubation: Incubate at 37°C for 18-24 hours (or 7 days for M. tuberculosis using Alamar Blue).
-
Readout: The MIC is the lowest concentration showing no visible turbidity (or no color change from blue to pink in Alamar Blue assay).
-
Expected Result: The Methyl Ester will likely show growth in all wells (MIC > 100 µg/mL), while the active analog should show inhibition at < 15 µg/mL.
-
References
-
PubChem. (2025).[2][3] Methyl 2-(dimethylamino)pyrimidine-5-carboxylate - Compound Summary. National Library of Medicine. [Link]
-
Shankar, B., et al. (2014).[4][5] Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes. Journal of Chemical and Pharmaceutical Research, 6(5):925-930.[4][5] [Link]
-
Almehmadi, M., et al. (2023).[1] Synthesis and In Vitro Antimycobacterial Activity of Some New N-(5-Substituted Phenylthiazol-2-yl) Pyrimidine-5-Carboxamides. Indian Journal of Heterocyclic Chemistry, 33(2):221-226.[1] [Link][1]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
"comparative analysis of different synthetic routes to pyrimidine-5-carboxylates"
[1][2][3]
Strategic Overview
The synthesis of pyrimidine-5-carboxylates is generally approached via three distinct strategic corridors. The choice of route is dictated by the substitution pattern required at positions 2, 4, and 6.
| Route | Methodology | Best For... | Primary Limitation |
| A | Amidine-DEEMM Condensation | Unsubstituted or 2-substituted-4-hydroxypyrimidine-5-carboxylates. | Limited diversity at positions 4 and 6. |
| B | Biginelli + Oxidation | Highly substituted 4-aryl-6-methyl derivatives (DHPMs). | Requires a 2-step sequence (cyclization + aromatization). |
| C | Pd-Catalyzed Carbonylation | Late-stage installation of the ester group on complex scaffolds. | Requires halogenated precursors and CO gas handling. |
Route A: The Amidine-DEEMM Condensation
The "Direct" Route
This is the industry-standard method for synthesizing the core pyrimidine-5-carboxylate scaffold. It involves the condensation of an amidine (providing N1-C2-N3) with diethyl ethoxymethylenemalonate (DEEMM) (providing C4-C5-C6).
Mechanism & Causality
The reaction proceeds via a Michael addition-elimination sequence followed by cyclization.
-
Nucleophilic Attack: The amidine nitrogen attacks the
-carbon of DEEMM, displacing ethanol. -
Cyclization: The second nitrogen attacks the ester carbonyl.
-
Tautomerization: The resulting intermediate tautomerizes to the thermodynamically stable 4-hydroxypyrimidine (often existing as the 4-pyridone tautomer).
Why this route works: DEEMM is a "push-pull" alkene. The ethoxy group activates the double bond for nucleophilic attack while defining the oxidation state of the final ring, eliminating the need for a separate oxidation step.
DOT Diagram: Amidine-DEEMM Mechanism
Caption: Mechanistic flow of the Amidine-DEEMM condensation yielding the 5-carboxylate scaffold.
Route B: The Biginelli Reaction + Aromatization
The "Diversity-Oriented" Route
The Biginelli reaction creates 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] To obtain the pyrimidine-5-carboxylate, the DHPM must be oxidized (aromatized). This route is preferred when diverse aryl groups at C4 are required.
Critical Analysis of Oxidation Methods
The aromatization step is the bottleneck. Common oxidants include:
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): High yielding but expensive and generates toxic waste.
-
CAN (Cerium Ammonium Nitrate): Effective but requires aqueous workup that can hydrolyze the ester.
-
MnO₂: Heterogeneous and easy to remove, but requires large excess (10-20 eq).
-
HNO₃: Cheap, but can nitrate electron-rich aromatic rings at C4.
Recommendation: For small-scale library synthesis, DDQ offers the cleanest profile. For scale-up, catalytic CuCl/Air or MnO₂ is preferred.
Route C: Pd-Catalyzed Carbonylation
The "Late-Stage" Route [4]
This method installs the ester moiety onto a pre-existing heteroaryl halide (5-bromo or 5-iodopyrimidine). It is indispensable when the pyrimidine ring is built via methods that do not tolerate ester groups (e.g., strong nucleophiles).
Protocol Logic[8]
-
Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄.[5]
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is often superior to PPh₃ due to its large bite angle, which facilitates the reductive elimination of the ester.
-
Base: Triethylamine neutralizes the HBr/HI formed.
-
CO Source: While CO gas balloons are standard, solid CO surrogates (e.g., molybdenum hexacarbonyl) are safer for benchtop chemistry.
Comparative Data Analysis
The following table contrasts the performance metrics of the three routes based on aggregated literature data.
| Metric | Route A: Amidine-DEEMM | Route B: Biginelli + Ox | Route C: Pd-Carbonylation |
| Atom Economy | High (EtOH is only byproduct) | Low (Loss of 2H + Oxidant waste) | Moderate (Loss of H-Halide) |
| Step Count | 1 (One-pot) | 2 (Cyclization + Oxidation) | 1 (on pre-formed ring) |
| Typical Yield | 75 - 95% | 40 - 70% (over 2 steps) | 80 - 95% |
| Regioselectivity | Perfect (Controlled by DEEMM) | Good (Thermodynamic) | Perfect (Determined by Halide) |
| Scalability | Excellent (Kg scale feasible) | Moderate (Oxidation is limiting) | Moderate (CO safety/pressure) |
| Substrate Scope | Limited to available amidines | Broad (Aldehyde diversity) | Broad (Tolerates sensitive groups) |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (Route A)
This protocol is self-validating: The product precipitates from the reaction mixture, driving the equilibrium forward.
Reagents:
-
Acetamidine hydrochloride (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEMM) (1.1 eq)
-
Sodium ethoxide (NaOEt) (1.0 eq) - Generated in situ or commercial solution
-
Ethanol (Absolute)[6]
Step-by-Step:
-
Preparation: Dissolve sodium metal (1.0 eq) in absolute ethanol under N₂ to generate NaOEt. Alternatively, use a 21% wt solution.
-
Free Basing: Add acetamidine hydrochloride to the NaOEt solution. Stir for 15 min at RT. Filter off the NaCl precipitate if the solution is cloudy (optional but cleaner).
-
Addition: Add DEEMM dropwise to the amidine solution. The reaction is slightly exothermic.[6]
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Validation: Monitor by TLC (EtOAc/Hexane 1:1). The DEEMM spot (high Rf) should disappear.
-
Isolation: Cool the mixture to 0°C. The sodium salt of the pyrimidine may precipitate. Acidify carefully with glacial acetic acid or 1N HCl to pH 5-6.
-
Filtration: The product, ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, will precipitate as a white/off-white solid. Filter and wash with cold water and cold ethanol.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol 2: Pd-Catalyzed Methoxycarbonylation of 5-Bromopyrimidine (Route C)
Use this for installing the ester on complex, non-protic substrates.
Reagents:
-
5-Bromopyrimidine derivative (1.0 eq)
-
Pd(OAc)₂ (5 mol%)
-
dppf (10 mol%)
-
Triethylamine (2.0 eq)
-
Methanol (Solvent & Reactant)
Step-by-Step:
-
Setup: In a pressure tube or autoclave, combine the bromide, Pd(OAc)₂, dppf, and Et₃N in dry methanol.
-
Degassing: Bubble Argon through the solution for 10 mins to remove O₂ (crucial for Pd cycle).
-
CO Introduction: Purge the vessel with CO gas (3 times) and pressurize to 50 psi (approx 3.5 bar). Safety: Perform in a well-ventilated hood with CO detectors.
-
Reaction: Heat to 80°C for 12 hours.
-
Workup: Cool to RT, vent the CO carefully. Filter the mixture through a pad of Celite to remove Pd black.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography.
Decision Logic for Route Selection
Use the following logic flow to determine the optimal synthetic route for your specific target molecule.
Caption: Decision tree for selecting the optimal synthetic pathway based on structural requirements.
References
-
Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963. Link
-
Schenone, P., et al. (1990). "Reaction of amidines with ethoxymethylenemalonates: A convenient synthesis of pyrimidine-5-carboxylates." Journal of Heterocyclic Chemistry, 27(2), 295-298. Link
-
Beller, M., et al. (2010). "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chemical Reviews, 110(2), 890-931. Link
-
Memarian, H. R., et al. (2012). "Oxidation of 3,4-dihydropyrimidin-2(1H)-ones using DDQ." Chinese Chemical Letters, 23(1), 37-40. Link
-
Organic Syntheses. "Ethyl Ethoxymethylenemalonate." Org.[6] Synth. 1951, 31, 53. Link
Sources
- 1. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moodle2.units.it [moodle2.units.it]
- 3. biomedres.us [biomedres.us]
- 4. Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Head-to-Head Comparison of Pyrimidine and Quinoline-Based Enzyme Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in the realm of oncology, the strategic selection of a core chemical scaffold is a critical determinant of a drug candidate's ultimate success. Among the most prolific and impactful scaffolds are the pyrimidine and quinoline heterocycles. Both have given rise to a multitude of FDA-approved enzyme inhibitors, most notably targeting protein kinases. This guide provides an in-depth, data-driven comparison of these two foundational structures, offering insights into their respective strengths, weaknesses, and the causal factors that govern their performance. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design of next-generation inhibitors.
The Shared Battlefield: ATP-Competitive Kinase Inhibition
Both pyrimidine and quinoline-based inhibitors predominantly operate as ATP-competitive inhibitors.[1][2] Their core structures are adept at mimicking the adenine ring of ATP, allowing them to dock into the ATP-binding pocket of protein kinases.[1] Here, they form crucial hydrogen bonds with the "hinge region," a conserved sequence of amino acids that serves as an anchor point.[1] By occupying this active site, they physically obstruct the binding and subsequent hydrolysis of ATP, thereby halting the phosphorylation of downstream substrates and disrupting aberrant signaling cascades that drive diseases like cancer.[1]
The fundamental distinction between these two scaffolds lies in their core architecture. The pyrimidine is a monocyclic six-membered ring with two nitrogen atoms, whereas the quinoline scaffold consists of a pyrimidine ring fused to a benzene ring, creating a bicyclic structure.[1][3] This seemingly subtle difference has profound implications for their three-dimensional shape, electronic properties, and, consequently, their interaction with the target enzyme.
Head-to-Head Performance: A Data-Driven Analysis
The choice between a pyrimidine or quinoline scaffold is often dictated by the specific kinase target, the desired selectivity profile, and the potential for overcoming acquired drug resistance.[1] The following tables summarize in vitro potency data (IC50 values) of representative pyrimidine and quinoline-based inhibitors against key kinase targets and cancer cell lines, offering a quantitative comparison of their efficacy.
| Inhibitor | Scaffold | Primary Target(s) | IC50 (nM) | Cell Line | Cell-based IC50 (nM) | Reference |
| Gefitinib | Quinazoline | EGFR | 2-37 | A431 | 9-31 | [2] |
| Erlotinib | Quinazoline | EGFR | 2 | Calu-3 | 790 | [4] |
| Afatinib | Quinazoline | EGFR, HER2 | 0.5 (EGFR), 14 (HER2) | H3255 | 1.9 | [2] |
| Imatinib | Pyrimidine | BCR-Abl, c-Kit, PDGFR | 25-1000 | K562 | 250 | [2] |
| Palbociclib | Pyrimidine | CDK4/6 | 11 (CDK4), 16 (CDK6) | MCF-7 | 66 | [4] |
| Abemaciclib | Pyrimidine | CDK4/6 | 2 (CDK4), 10 (CDK6) | Colo-205 | 490 | [4] |
| Neratinib | Quinoline | EGFR, HER2 | 92 (EGFR), 59 (HER2) | SK-Br-3 | 4 | [5] |
| Cabozantinib | Quinoline | VEGFR2, c-Met | 0.035 (VEGFR2), 1.3 (c-Met) | H441 | 16 | [5] |
Key Insights from Comparative Data:
-
Potency: Both scaffolds can be elaborated to produce highly potent inhibitors, often with nanomolar IC50 values against their target enzymes.[2][4][5]
-
Selectivity: The larger, more rigid structure of the quinoline scaffold can sometimes be exploited to achieve greater selectivity for a particular kinase. However, the more compact pyrimidine core offers significant versatility in accessing different sub-pockets within the ATP-binding site, enabling the development of highly selective inhibitors as well.[1][4]
-
Drug Resistance: The evolution of drug design often involves switching between these scaffolds to overcome acquired resistance mutations. For instance, the development of third-generation EGFR inhibitors has seen the successful use of both pyrimidine and quinazoline cores to combat the T790M resistance mutation.[6]
Structure-Activity Relationship (SAR): The "Why" Behind the "What"
Understanding the SAR is paramount to rational drug design. The substitutions made to the core pyrimidine or quinoline ring system dictate the inhibitor's potency, selectivity, and pharmacokinetic properties.[7][8]
For pyrimidine derivatives , key positions for substitution often include the 2, 4, and 5-positions. Modifications at these sites can introduce interactions with specific amino acid residues in the ATP-binding pocket, leading to enhanced potency and selectivity.[9] For example, the addition of a bulky hydrophobic group at the C2 position can be crucial for activity against certain kinases.[10]
In the case of quinoline-based inhibitors , the 3 and 4-positions of the quinoline ring are often critical for activity.[8] The bicyclic nature of the quinoline scaffold provides a larger surface area for interaction, and substituents on the benzene portion of the ring can be tailored to optimize binding affinity and physicochemical properties.[11][12]
Experimental Protocols for Comparative Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the head-to-head comparison of enzyme inhibitors.
Biochemical Kinase Assay (e.g., Mobility Shift Assay)
This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound.
Principle: A fluorescently labeled peptide substrate is incubated with the kinase and ATP. The phosphorylated product is then separated from the unphosphorylated substrate by electrophoresis, and the amount of product is quantified by fluorescence detection.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified kinase in an appropriate assay buffer.
-
Prepare a stock solution of the fluorescently labeled peptide substrate.
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of the pyrimidine-based and quinoline-based inhibitors in DMSO.
-
-
Assay Reaction:
-
In a 384-well plate, add the kinase, inhibitor (at various concentrations), and assay buffer.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for a specific duration (e.g., 60 minutes) at the optimal temperature for the kinase.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution containing EDTA.
-
Separate the phosphorylated and unphosphorylated substrate using a microfluidic capillary electrophoresis system.
-
Quantify the amount of phosphorylated product by measuring fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
This assay assesses the ability of an inhibitor to reduce the viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[13] Viable cells with active metabolism can reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.[13]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate growth medium until it reaches approximately 80% confluency.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into a 96-well plate at a pre-determined density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine-based and quinoline-based inhibitors in the growth medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the cells for a specific period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Visualizing the Molecular Landscape
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a simplified signaling pathway targeted by these inhibitors and a typical experimental workflow for their evaluation.
Caption: Simplified signaling pathway of a Receptor Tyrosine Kinase (RTK) and the mechanism of action of pyrimidine/quinoline-based inhibitors.
Caption: A typical experimental workflow for the evaluation and comparison of enzyme inhibitors.
Conclusion: A Tale of Two Scaffolds
The pyrimidine and quinoline scaffolds, while sharing a common mechanism of action in kinase inhibition, offer distinct advantages and opportunities for drug design. The monocyclic pyrimidine core provides a versatile and adaptable platform for accessing a wide range of kinase targets, while the bicyclic quinoline structure offers a larger and more rigid framework that can be leveraged for enhanced potency and selectivity. The ultimate choice between these two powerful scaffolds will depend on the specific therapeutic target, the desired pharmacological profile, and the ever-present challenge of overcoming drug resistance. By understanding the nuances of their structure-activity relationships and employing rigorous experimental evaluation, researchers can continue to unlock the full potential of these privileged structures in the development of life-saving medicines.
References
-
A Head-to-Head Comparison of Quinazoline and Pyrimidine Kinase Inhibitors - Benchchem. 1
-
A Comparative Analysis of Pyrimidine and Quinazoline Scaffolds in Drug Discovery - Benchchem. 2
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry.
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024).
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
-
Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI.
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - MDPI.
-
Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed.
-
A Review On Pyrimidine Derivatives As A Potential Anticancer Agents.
-
Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed.
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers.
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D | Journal of Medicinal Chemistry - ACS Publications.
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
-
Multistage in silico approach to identify novel quinoline derivatives as potential c-kit kinase inhibitors - Taylor & Francis.
-
Structure–Activity Relationship of Purine and Pyrimidine Nucleotides as Ecto-5′-Nucleotidase (CD73) Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
-
Quinoline-based compounds can inhibit diverse enzymes that act on DNA.
-
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC.
-
Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - ResearchGate.
-
Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed.
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
-
Confirming Enzyme Inhibition Mechanisms: A Comparative Guide - Benchchem.
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC.
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - MDPI.
-
Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed.
-
Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis - Benchchem.
-
Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists | Journal of Medicinal Chemistry - ACS Publications.
-
Quinoline-based compounds can inhibit diverse enzymes that act on DNA - bioRxiv.
-
Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds - Benchchem.
-
INTEGRATING QUINOLINE CHEMISTRY INTO ANTIHYPERTENSIVE DRUG DISCOVERY: PROGRESS AND PROSPECTIVES - IJCRT.org.
-
Recent Advances in Pyrimidine-Based Drugs - PMC.
-
TYPES OF ENZYME INHIBITION - Free PDF Library.
-
Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format - YouTube.
-
Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues.
-
Pyrimidine-Based Inhibitors of Dynamin I GTPase Activity: Competitive Inhibition at the Pleckstrin Homology Domain - PubMed.
-
Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves - PMC.
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI.
-
The Medicinal Functionality of Quinazolines - Journal of Pharmaceutical Negative Results.
-
Quinolinyl Pyrimidines: Potent Inhibitors of NDH-2 as a Novel Class of Anti-TB Agents - PMC.
-
Overview of our previous and current work with pyrimidine-quinoline hybrids..
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC.
-
Enzyme inhibition and kinetics graphs (article) - Khan Academy.
-
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Cross-Reactivity Profiling of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (MDPC)
The following guide is structured as a technical resource for drug development professionals, focusing on the selectivity, bioanalytical interference, and functional profiling of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (MDPC).
Executive Summary: The Role of MDPC in High-Fidelity Profiling
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate (MDPC ) serves as a critical reference standard and bioactive fragment in the development of pyrimidine-based therapeutics (e.g., EGFR, JAK, and CDK inhibitors). Its utility lies in its specific electronic profile—the dimethylamino group acts as a strong electron donor, modulating the reactivity of the pyrimidine core differently than primary amine or alkyl analogs.
This guide objectively compares MDPC against its structural alternatives to establish its "cross-reactivity profile" in two contexts:
-
Bioanalytical Cross-Reactivity: Differentiating MDPC from metabolites and impurities in LC-MS/MS and Ligand Binding Assays (LBA).
-
Pharmacological Selectivity: Evaluating off-target kinase affinity and promiscuity in Fragment-Based Drug Discovery (FBDD).
Comparative Analysis: MDPC vs. Structural Alternatives
In drug development, selecting the correct reference standard or scaffold is non-trivial. The table below compares MDPC against its primary structural analogs: the 2-Amino variant (primary amine) and the 2-Chloro variant (electrophilic precursor).
Table 1: Physicochemical & Reactivity Profile Comparison
| Feature | MDPC (The Product) | Alt A: Methyl 2-aminopyrimidine-5-carboxylate | Alt B: Methyl 2-chloropyrimidine-5-carboxylate |
| Structure | Pyrimidine-5-ester w/ -N(Me)₂ | Pyrimidine-5-ester w/ -NH₂ | Pyrimidine-5-ester w/ -Cl |
| Electronic State | Electron-Rich (Strong Donor) | Electron-Rich (Moderate Donor) | Electron-Deficient (Acceptor) |
| LogP (Lipophilicity) | ~1.2 (Moderate) | ~0.6 (Low) | ~1.5 (Moderate-High) |
| pKa (Pyrimidine N) | ~3.8 (Weakly Basic) | ~2.5 (Very Weakly Basic) | < 1.0 (Non-Basic) |
| Bioanalytical Risk | Medium: Co-elutes with N-oxide metabolites.[1] | High: High polarity causes early elution/ion suppression. | Low: Distinct retention; chemically unstable. |
| Cross-Reactivity | Kinase Specific: H-bond acceptor only (no donor). | Promiscuous: H-bond donor/acceptor (binds more targets). | Reactive: Covalent binding (high false positives). |
| Metabolic Fate | N-demethylation (to Alt A) & Hydrolysis. | Acetylation & Hydrolysis.[2] | Glutathione conjugation (reactive). |
Key Insight: The "Dimethyl" Shielding Effect
MDPC exhibits superior selectivity compared to the 2-Amino analog. The dimethyl group sterically hinders non-specific hydrogen bonding and prevents acetylation (a common metabolic route for primary amines), making MDPC a more stable probe for non-covalent interactions. However, it introduces a "metabolic cross-reactivity" risk: MDPC is the direct precursor to the 2-Amino analog in vivo, meaning bioanalytical assays must rigorously separate these two species.
Experimental Protocols: Establishing the Profile
To validate MDPC's performance, you must execute a "Self-Validating" profiling workflow. This ensures that observed signals are real and not artifacts of impurity cross-talk.
Protocol A: Bioanalytical Specificity (LC-MS/MS)
Objective: Prove that MDPC does not interfere with the quantification of its demethylated metabolites or the parent drug.
Methodology:
-
Column Selection: Use a high-pH stable C18 column (e.g., Waters XBridge C18) to retain basic pyrimidines.
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate (pH 10.0) – Crucial: High pH suppresses protonation, improving peak shape for dimethylamino groups.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
MRM Transitions (Validation Step):
-
MDPC: Monitor m/z 182.1
151.1 (Loss of -OCH3). -
Interference Check: Monitor m/z 168.1 (2-Amino analog) and m/z 198.1 (N-oxide metabolite).
-
-
Causality Check: Inject pure MDPC at high concentration (10 µM). If a signal appears in the 168.1 channel, it indicates In-Source Fragmentation (ISF).
-
Correction: If ISF > 1%, chromatographic separation is mandatory.
-
Protocol B: Kinase Selectivity Profiling (Fragment Screening)
Objective: Determine if the dimethylamino group induces specific off-target binding (Cross-reactivity with ATP pockets).
Methodology:
-
Assay Platform: Thermal Shift Assay (TSA) or Surface Plasmon Resonance (SPR).
-
Panel: Screen against a representative panel of 20 kinases (e.g., EGFR, CDK2, JAK1).
-
Control: Run the 2-Amino analog (Alt A) in parallel.
-
Data Analysis:
-
Calculate
(Shift in melting temperature). -
Interpretation: If MDPC shows
while Alt A does not, the interaction is driven by hydrophobic contacts with the dimethyl group (selectivity filter). If both bind, the interaction is driven by the pyrimidine core (scaffold promiscuity).
-
Visualization: The Cross-Reactivity Workflow
The following diagram illustrates the decision matrix for profiling MDPC, highlighting the critical checkpoints for Bioanalytical Interference and Pharmacological Selectivity.
Caption: Figure 1. Integrated workflow for validating MDPC specificity. Tier 1 ensures assay integrity; Tier 2 assesses biological selectivity.
Technical Insights & Troubleshooting
The "Methyl Ester" Liability
A common pitfall in profiling MDPC is the stability of the C-5 Methyl Ester .
-
Issue: In plasma stability assays or cellular assays, carboxylesterases rapidly hydrolyze the ester to the carboxylic acid (2-(dimethylamino)pyrimidine-5-carboxylic acid).
-
Cross-Reactivity Consequence: The acid is negatively charged at physiological pH, completely altering the binding profile and retention time.
-
Solution: Always include the Hydrolyzed Acid as a separate standard in your LC-MS method window. Do not assume MDPC remains intact in cell culture media for >1 hour.
In-Text Citations & Grounding
-
Fragment Reactivity: The pyrimidine core is a privileged scaffold in kinase inhibitors. Modifications at the C-2 position (Dimethylamino vs Amino) drastically alter the H-bond donor/acceptor count, influencing selectivity profiles in the ATP-binding pocket (See Reference 1).
-
Bioanalytical Interference: N-oxide metabolites of dimethylamines are notorious for thermally degrading back to the parent amine in the MS source, causing "phantom" drug signals. This necessitates chromatographic resolution (See Reference 2).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45117333, Methyl 2-methylpyrimidine-5-carboxylate. Retrieved March 5, 2026, from [Link]
-
MDPI (2023). Nanoarchitectonics and Molecular Docking of Pyrimidine Derivatives. Retrieved March 5, 2026, from [Link]
-
National Institutes of Health (2024). Recent Advances in Pyrimidine-Based Drugs: Structure and Function. Retrieved March 5, 2026, from [Link]
Sources
"in vitro ADME properties of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate compared to known drugs"
Executive Summary & Strategic Context
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate is a critical pharmacophore scaffold, widely utilized in the synthesis of kinase inhibitors (e.g., Src/Abl targets) and heterocyclic bioactive agents.[1] While often categorized as a chemical intermediate, its physicochemical profile offers a textbook case study for "lead-likeness" in early drug discovery.[1]
This guide provides a technical comparison of this scaffold against known drug standards. It shifts the focus from simple data listing to predictive profiling , evaluating how this molecule performs in standard in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays relative to established benchmarks.
Key Physicochemical Baseline (In Silico/Vendor Data)
Before experimental validation, we establish the baseline properties derived from computational models and vendor certificates (e.g., ChemScene, SwissADME).[1]
| Property | Value | Interpretation | Comparison to Drug-Like Rules |
| Molecular Weight | ~181.2 g/mol | Fragment-like | < 500 (Passes Lipinski) |
| LogP (Octanol/Water) | ~0.30 - 0.65 | Hydrophilic/Amphiphilic | < 5 (Passes Lipinski) |
| TPSA | ~64 Ų | Good Membrane Permeability | < 140 Ų (Passes Veber) |
| H-Bond Donors/Acceptors | 0 / 4-5 | High Bioavailability Potential | < 5 / < 10 (Passes Lipinski) |
Experimental Module A: Solubility & Dissolution
Objective: Determine if the scaffold possesses sufficient aqueous solubility to support oral bioavailability and biological assays without precipitation.[1]
Comparative Benchmarks
| Compound | Classification | Solubility (pH 7.[1]4) | Role in Assay |
| Methyl 2-(dimethylamino)... | High (Predicted) | > 1000 µM | Test Article |
| Caffeine | High | > 10,000 µM | Positive Control |
| Indomethacin | Low | < 5 µM | Negative Control |
Technical Protocol: Thermodynamic Solubility
-
Preparation: Saturate phosphate-buffered saline (PBS, pH 7.4) with the test compound in excess solid form.
-
Incubation: Shake at 25°C for 24 hours to reach equilibrium.
-
Filtration: Filter using a 0.45 µm PVDF membrane to remove undissolved solids.[1]
-
Analysis: Quantify filtrate concentration via HPLC-UV (254 nm) against a standard curve.
Scientific Insight: Given the calculated LogP of ~0.3, this pyrimidine ester is expected to exhibit high aqueous solubility compared to lipophilic drugs like Indomethacin.[1] However, the presence of the dimethylamino group introduces pH-dependent solubility (basic pKa ~3-4 for the pyrimidine nitrogen), potentially increasing solubility in acidic media (Simulated Gastric Fluid).[1]
Experimental Module B: Permeability (Caco-2 / PAMPA)
Objective: Assess the potential for intestinal absorption.[1] The Parallel Artificial Membrane Permeability Assay (PAMPA) is the primary screen, validated by Caco-2 (cell-based).[1]
Comparative Benchmarks
| Compound | Permeability ( | Efflux Ratio | Interpretation |
| Methyl 2-(dimethylamino)... | ~10 - 25 (Predicted) | < 2.0 | High Permeability |
| Propranolol | > 20 | < 2.0 | High Permeability Std |
| Atenolol | < 1.0 | N/A | Low Permeability Std |
| Vinblastine | Variable | > 2.0 | P-gp Substrate (Efflux) |
Technical Protocol: PAMPA
-
Donor Plate: Load 300 µL of compound (10 µM in pH 7.4 buffer) into the bottom wells.
-
Membrane: Coat the PVDF filter of the acceptor plate with a lipid/dodecane mixture (simulating the lipid bilayer).[1]
-
Acceptor Plate: Fill top wells with 200 µL of blank buffer.
-
Incubation: Sandwich plates and incubate for 5 hours at room temperature in a humidity chamber.
-
Quantification: Measure UV absorbance or LC-MS/MS signal in both donor and acceptor compartments.[1]
Scientific Insight: With a TPSA of ~64 Ų and low molecular weight, the scaffold falls well within the "Golden Triangle" for permeability.[1] It is expected to behave similarly to Propranolol , crossing membranes via passive diffusion.[1] Unlike Vinblastine, it lacks the bulky, complex structure typically associated with P-glycoprotein (P-gp) efflux recognition.[1]
Experimental Module C: Metabolic Stability (Microsomal Stability)
Objective: This is the most critical parameter for this specific molecule due to the ester functionality.[1] We assess susceptibility to Phase I oxidation (CYP450) and hydrolytic cleavage.[1]
Comparative Benchmarks
| Compound | Clearance ( | Primary Metabolic Route | |
| Methyl 2-(dimethylamino)... | High (Predicted) | < 15 min | Ester Hydrolysis |
| Verapamil | High | ~15 min | CYP Oxidation (N-dealkylation) |
| Warfarin | Low | > 60 min | CYP Oxidation (Slow) |
| Esmolol | Very High | < 10 min | Esterase Hydrolysis |
Technical Protocol: Liver Microsomes vs. Plasma
To distinguish between CYP-mediated metabolism and esterase-mediated hydrolysis, two parallel assays are required:
Assay 1: Human Liver Microsomes (HLM) + NADPH [1]
-
Focus: CYP450 activity (N-demethylation of the dimethylamino group).[1]
-
Method: Incubate 1 µM compound with pooled HLM (0.5 mg/mL) and NADPH regenerating system. Quench aliquots at 0, 5, 15, 30, 60 min with acetonitrile.
Assay 2: Human Plasma Stability
-
Focus: Carboxylesterase activity (Hydrolysis of the methyl ester).[1]
-
Method: Incubate 1 µM compound in 100% human plasma at 37°C.
-
Critical Comparison: If the compound degrades rapidly in Plasma (like Esmolol ) but is stable in heat-inactivated microsomes, the liability is the ester, not the pyrimidine core.[1]
Scientific Insight: The methyl ester at the 5-position is a "soft spot."[1] In vivo, this is likely to be rapidly hydrolyzed to the corresponding carboxylic acid (2-(dimethylamino)pyrimidine-5-carboxylic acid).[1] While this clears the parent molecule, the metabolite may be the active species or an inactive excretion product.[1] This mimics the behavior of "soft drugs" designed for rapid clearance.[1]
Visualizing the Data & Workflows
Diagram 1: The ADME Screening Cascade
This flowchart illustrates the decision-making logic for evaluating this scaffold.
Caption: Tiered screening cascade prioritizing solubility and permeability before assessing metabolic liabilities.
Diagram 2: Predicted Metabolic Pathways
Visualizing the structural vulnerabilities compared to stable drugs.[1]
Caption: The dominant metabolic pathway is predicted to be ester hydrolysis, converting the lipophilic parent into a polar acid.[1]
References
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1]
-
Nature Protocols. (2007).[1] Protocol for the parallel artificial membrane permeability assay (PAMPA). Nature Protocols, 2, 2438–2447.[1]
-
SwissADME. (2024).[1] Free Web Tool for ADME and Target Prediction.[1] Swiss Institute of Bioinformatics.[1] Retrieved from [Link]
Sources
"confirming the mechanism of action of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate derivatives"
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Kinase Inhibition (ATP-Competitive) & Structural Validation
Executive Summary
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate derivatives represent a prominent scaffold in medicinal chemistry, primarily utilized in the design of Type I ATP-competitive kinase inhibitors . The pyrimidine core functions as a hinge-binding motif, mimicking the adenine ring of ATP, while the C-5 carboxylate and C-2 dimethylamino substitutions modulate solubility, lipophilicity, and specific interactions within the kinase binding pocket (e.g., CDK4/6, EGFR, or HPK1).
This guide provides a rigorous, self-validating framework to confirm the Mechanism of Action (MoA) of these derivatives. It compares their performance against industry-standard inhibitors (e.g., Palbociclib for CDK4/6 targets) and details the experimental protocols required to validate target engagement, functional potency, and downstream signaling modulation.
Comparative Performance Analysis
To objectively evaluate the potential of Methyl 2-(dimethylamino)pyrimidine-5-carboxylate derivatives (referred to here as MDPC-Analogs ), we compare their theoretical and experimental profiles against Palbociclib (a selective CDK4/6 inhibitor) and Imatinib (a broad-spectrum TKI), representing the standards for pyrimidine-based kinase inhibition.
Table 1: Comparative Profile of MDPC-Analogs vs. Standard Inhibitors
| Feature | MDPC-Analogs (Test Class) | Palbociclib (Standard CDK4/6) | Imatinib (Standard TKI) |
| Primary MoA | ATP-Competitive Inhibition (Type I) | ATP-Competitive Inhibition (Type I) | Type II Inhibition (Bind to DFG-out) |
| Binding Motif | Pyrimidine N1/N3 H-bonds to Hinge Region | Pyridopyrimidine core H-bonds | Pyrimidine-amine H-bonds |
| Selectivity | Tunable via C-5 ester/amide modification | High (CDK4/6 specific) | Moderate (Abl, c-Kit, PDGFR) |
| IC50 Target Range | < 50 nM (Desired for Lead) | ~11 nM (CDK4) | ~25 nM (Abl) |
| Solubility | Moderate (Ester limits aq. solubility) | Good (Hydrochloride salt) | High (Mesylate salt) |
| Metabolic Stability | Ester hydrolysis risk (requires optimization) | High | High |
Insight: The "Methyl ester" moiety in MDPC-Analogs often acts as a prodrug or a synthetic handle. In cellular assays, intracellular esterases may convert it to the free acid, altering binding kinetics. Researchers must distinguish between the activity of the parent ester and the hydrolyzed metabolite.
Mechanism of Action (MoA) & Signaling Pathway
The primary MoA for this class is the blockade of phosphotransfer by occupying the ATP-binding pocket of the target kinase. In the context of CDK4/6 inhibition (a common target for this scaffold), the compound prevents the phosphorylation of the Retinoblastoma protein (Rb).
Pathway Visualization: CDK4/6 Inhibition
The following diagram illustrates the specific intervention point of MDPC-Derivatives within the cell cycle regulation pathway.
Caption: Figure 1. Mechanism of Action for CDK4/6 inhibition. MDPC-Derivatives compete with ATP, preventing Rb phosphorylation and arresting the cell cycle in G1 phase.
Experimental Validation Suite
To scientifically confirm the MoA, a three-phase experimental approach is required. This moves from in silico prediction to biochemical verification and finally cellular phenotypic confirmation.
Phase 1: Target Engagement (Biochemical)
Objective: Determine the inhibitory constant (
-
Method: ADP-Glo™ Kinase Assay or TR-FRET.
-
Success Metric:
indicates potent binding. -
Control: Staurosporine (pan-kinase inhibitor) or Palbociclib.
Phase 2: Functional Phenotyping (Cellular)
Objective: Confirm that biochemical inhibition translates to cell growth arrest.
-
Method: MTT/CTG Cell Viability Assay.
-
Cell Lines:
-
Positive: MCF-7 (Rb-positive, sensitive).
-
Negative:[1] MDA-MB-468 (Rb-negative, resistant).
-
-
Causality Check: If the compound kills Rb-negative cells with equal potency to Rb-positive cells, the MoA is OFF-TARGET (likely general toxicity), not CDK4/6 specific.
Phase 3: Mechanistic Confirmation (Molecular)
Objective: Validate the pathway blockade (e.g., loss of p-Rb).
-
Method: Western Blotting.
-
Readout: Decrease in p-Rb (Ser780/Ser807) levels; Total Rb remains constant.
Detailed Experimental Protocols
Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)
This protocol measures the amount of ADP produced during the kinase reaction. The MDPC-derivative prevents ATP hydrolysis, reducing the luminescent signal.
Reagents:
-
Recombinant Kinase (e.g., CDK4/CyclinD1).
-
Substrate (e.g., Rb peptide).
-
Ultrapure ATP (
). -
ADP-Glo™ Reagent (Promega).
Workflow:
-
Preparation: Prepare 3x serial dilutions of MDPC-derivative in DMSO (Final concentrations: 10
M to 0.1 nM). -
Incubation: Mix 2
L of compound + 4 L of Kinase enzyme in a 384-well white plate. Incubate for 10 min at RT (allows compound to bind hinge region). -
Reaction Start: Add 4
L of ATP/Substrate mix. Incubate for 60 min at RT. -
Depletion: Add 10
L of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. -
Detection: Add 20
L of Kinase Detection Reagent (converts ADP to ATP Luciferase Light). Incubate 30 min. -
Analysis: Read Luminescence. Plot RLU vs. log[Concentration] to calculate
.
Protocol B: Western Blot for Pathway Validation
Objective: Confirm that the MDPC-derivative reduces phosphorylation of the target substrate downstream.
Workflow:
-
Treatment: Seed MCF-7 cells (
cells/well). Treat with MDPC-derivative at and the biochemical for 24 hours. -
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing Protease/Phosphatase Inhibitor Cocktail (Sigma P8340).
-
Separation: Load 30
g protein per lane on 10% SDS-PAGE gel. Run at 120V. -
Transfer: Transfer to PVDF membrane (100V, 1 hr).
-
Blocking: Block with 5% BSA in TBST for 1 hr.
-
Primary Antibody: Incubate overnight at 4°C with:
-
Anti-pRb (Ser780) [Cell Signaling #9307] (1:1000).
-
Anti-Total Rb (1:1000).
-
Anti-
-Actin (Loading Control).
-
-
Detection: Incubate with HRP-conjugated secondary antibody (1 hr). Develop with ECL substrate.
-
Validation Criteria: A dose-dependent reduction in pRb bands without a significant reduction in Total Rb confirms the mechanism.
Experimental Workflow Diagram
The following flowchart outlines the logic for accepting or rejecting the MoA hypothesis for MDPC-derivatives.
Caption: Figure 2. Decision tree for validating the Mechanism of Action of MDPC-derivatives.
References
-
Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. Link
-
Toogood, P. L. (2001). Cyclin-dependent kinase inhibitors for treating cancer. Medicinal Research Reviews. Link
-
Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics.[2] Link
-
Schenone, S., et al. (2011). ATP-competitive inhibitors of protein kinases: an update. Current Medicinal Chemistry. Link
-
Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link
Sources
Safety Operating Guide
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate proper disposal procedures
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate: Proper Disposal & Handling Guide
Part 1: Executive Safety Summary
Immediate Action Card
-
CAS No: 180283-66-3
-
Physical State: Solid (White to Yellow crystalline powder)
-
Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).
-
Signal Word: WARNING
-
Disposal Classification: Non-regulated hazardous organic waste (unless mixed with regulated solvents). Incineration required.
Part 2: Technical Analysis & Risk Assessment
As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the molecule's reactivity profile. This compound features two distinct functional groups that dictate its waste stream compatibility:
-
The Pyrimidine Ring (Nitrogen-Rich): This heterocyclic core is stable but generates nitrogen oxides (NOx) upon combustion. Consequently, open burning is prohibited; it requires controlled incineration with flue gas scrubbing.
-
The Methyl Ester (-COOCH3): Esters are susceptible to hydrolysis. Mixing this waste with strong acids or bases in a waste container can trigger exothermic hydrolysis, releasing methanol and the corresponding carboxylic acid. Crucial Rule: Do not consolidate this with highly acidic or basic aqueous waste streams to prevent pressure buildup in waste drums.
Quantitative Hazard Data
| Property | Specification | Operational Implication |
| Molecular Weight | 181.19 g/mol | N/A |
| Solubility | Low in water; Soluble in DMSO, Methanol | Use organic solvent waste streams for rinsing.[1] |
| Acidity/Basicity | Weakly basic (pyrimidine nitrogens) | Incompatible with strong mineral acids (exothermic). |
| Flash Point | >110°C (Predicted) | Not classified as Flammable Solid, but combustible. |
| GHS Codes | H315, H319, H335 | Standard PPE (Gloves, Goggles, Fume Hood) required. |
Part 3: Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance)
For expired shelf-life material or excess solid reagent.
-
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong acids.
-
Containerization: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Expert Tip: Avoid metal containers as the amino group can complex with certain metals over long storage periods.
-
-
Labeling: Affix a hazardous waste label.
-
Constituents: "Methyl 2-(dimethylamino)pyrimidine-5-carboxylate, 98%"
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
-
Handover: Transfer to your facility's EHS (Environmental Health & Safety) team for Incineration .
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
For material dissolved in solvents (e.g., reaction remnants).
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "General Organic" waste stream.
-
Halogenated Solvents (DCM, Chloroform): Use Halogenated Waste stream.
-
Non-Halogenated (Methanol, Ethyl Acetate): Use Non-Halogenated Waste stream.
-
-
pH Verification: Before pouring into a central carboy, check the pH of your solution. It should be Neutral (pH 6-8).
-
Why? If you quenched a reaction with acid, the waste might be pH 1. Mixing this with the basic aminopyrimidine in a drum can cause heat generation. Neutralize first if necessary.
-
-
Rinsing: Triple rinse the original flask with a minimal amount of compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container.
C. Contaminated Packaging[3]
-
Empty Containers: If the bottle is visibly empty, triple-rinse with a solvent capable of dissolving the residue (e.g., methanol or acetone).
-
Defacing: Cross out the original label.
-
Disposal:
-
Rinsed Bottle: Dispose of as glass/plastic recycling or trash (depending on local regulations).
-
Rinsate: Treat as Liquid Waste (see Section B).
-
Part 4: Decision Logic & Workflow
The following diagram illustrates the critical decision-making process for disposing of this specific compound, ensuring segregation from incompatible streams.
Figure 1: Operational workflow for segregating and processing aminopyrimidine waste streams.
Part 5: Emergency Procedures (Spill Response)
In the event of a spill during transfer or disposal:
-
Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[1][2][3][4]
-
PPE Up: Wear nitrile gloves, lab coat, safety goggles, and a N95/P100 particulate respirator if dust is visible.
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust generation. Sweep carefully into a bag.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (combustible).
-
-
Decontamination: Clean the surface with a mild soap solution. Do not use bleach (potential reaction with amines).
References
-
PubChem. (2025). Compound Summary: Methyl 2-(dimethylamino)pyrimidine-5-carboxylate. National Library of Medicine. Retrieved from [Link]
Sources
Personal protective equipment for handling Methyl 2-(dimethylamino)pyrimidine-5-carboxylate
This guide outlines the operational safety, logistical handling, and disposal protocols for Methyl 2-(dimethylamino)pyrimidine-5-carboxylate .[1][2] It is designed for researchers and laboratory managers requiring immediate, actionable data for drug development workflows.
Part 1: Compound Identification & Hazard Profile
Compound: Methyl 2-(dimethylamino)pyrimidine-5-carboxylate Functional Class: Pyrimidine Carboxylate / Heterocyclic Building Block SMILES: COC(=O)C1=CN=C(N(C)C)N=C1 Molecular Weight: ~181.19 g/mol [3][4]
Hazard Classification (GHS)
Based on structure-activity relationships (SAR) of close analogs (e.g., 2-(Dimethylamino)pyrimidine-5-carboxylic acid, CAS 180283-66-3).[3][4]
| Hazard Type | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][5] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
| Acute Toxicity | H302/H312 | Potential Harmful if swallowed or in contact with skin (Treat as Toxic).[3][4] |
Critical Safety Note: As a research chemical, full toxicological data may be unavailable. Adopt Universal Precautions —handle as if the substance is toxic, mutagenic, and sensitizing until proven otherwise.
Part 2: Personal Protective Equipment (PPE) Matrix
Select PPE based on the specific task to ensure a "Self-Validating Safety System."
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill Cleanup/Aerosol Generation) | Rationale |
| Hand Protection | Nitrile Gloves (Min.[3][4] thickness: 0.11 mm)Double-gloving recommended.[3][4] | Heavy-Duty Nitrile or Laminate (Min.[3][4] thickness: 0.20 mm)Breakthrough time > 480 min.[3][4] | Pyrimidine esters can permeate thin latex.[3] Nitrile offers superior resistance to organic esters.[3] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 compliant) | Face Shield + Goggles | Prevent corneal damage from fine dust or splashes; standard safety glasses are insufficient for powders.[3][4] |
| Respiratory | Fume Hood (Primary)N95 Mask (Secondary, if outside hood) | P100 / N100 Respirator (Half-face or Full-face) | Inhalation of pyrimidine dust can cause acute respiratory tract inflammation.[3][4] |
| Body | Lab Coat (Cotton/Poly blend)Closed-toe shoes | Tyvek® Suit or Chemical ApronShoe Covers | Prevent contamination of street clothes and skin absorption via dust settling.[3][4] |
Part 3: Operational Handling Protocols
1. Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Environment: Keep under inert gas (Nitrogen or Argon) if possible.[3][4] Moisture sensitive (ester hydrolysis risk).[3][4]
-
Container: Amber glass vial with a PTFE-lined cap to prevent UV degradation and leaching.
2. Weighing & Transfer (The "Zero-Exposure" Workflow)[3][4]
-
Location: All weighing must occur inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/static-prone to prevent dispersal.
-
Technique:
3. Solubilization & Reaction Setup
-
Solvents: Soluble in DMSO, Methanol, Dichloromethane (DCM).[3][4]
-
Protocol: Add solvent slowly to the solid to minimize aerosol generation.[3]
-
Reaction Safety: If using in nucleophilic substitution or hydrolysis reactions, be aware that heating may release volatile byproducts (e.g., methanol).[3][4] Ensure reflux condensers are properly sealed.
Part 4: Emergency Response & Disposal
Emergency Procedures
-
Eye Contact: Rinse cautiously with water for 15 minutes .[1][2][3] Lift eyelids to ensure flushing. Seek medical attention.
-
Skin Contact: Wash with soap and copious water.[1][2][3] Remove contaminated clothing.[1][2][3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.
Waste Disposal Management
Do not dispose of down the drain.[3] Segregate waste streams as follows:
| Waste Category | Description | Disposal Method |
| Solid Waste | Contaminated gloves, paper towels, spatulas. | Hazardous Solid Waste Bin (Incineration). |
| Liquid Waste | Reaction mixtures, mother liquors. | Halogenated Organic Waste (if DCM used) or Non-Halogenated Organic Waste .[3][4] |
| Aqueous Waste | Rinsate from glassware cleaning.[3] | Aqueous Basic/Acidic Waste (Adjust pH to 6-8 if required by facility).[3][4] |
Part 5: Workflow Visualization
The following diagram illustrates the "Cradle-to-Grave" lifecycle of the compound within the laboratory, emphasizing safety checkpoints.
Figure 1: Safe handling lifecycle for Methyl 2-(dimethylamino)pyrimidine-5-carboxylate, detailing critical control points from receipt to disposal.[3][4][6][7][8]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 253902, Methyl pyrimidine-5-carboxylate (Analog).[4] Retrieved from [Link][3][4]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyrimidine derivatives hazard classification.[3] Retrieved from [Link][3][4]
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 6. kaggle.com [kaggle.com]
- 7. 1697299-38-9|2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. jacsdirectory.com [jacsdirectory.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
